Diethyl malonimidate dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172611. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
10344-69-1 |
|---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
diethyl propanediimidate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H |
InChI Key |
SPJDSYVGUJARDI-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=N)OCC.Cl.Cl |
Canonical SMILES |
CCOC(=N)CC(=N)OCC.Cl |
Other CAS No. |
10344-69-1 |
Pictograms |
Irritant |
Synonyms |
diethyl malonimidate |
Origin of Product |
United States |
Foundational & Exploratory
Diethyl malonimidate dihydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) is a bifunctional imidoester, a class of reagents valuable in chemical synthesis for the preparation of various compounds, including heterocyclic structures and sophisticated catalysts.[1][2][3] Its reactivity stems from the two imidoester functionalities, which are susceptible to nucleophilic attack, making it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of diethyl malonimidate dihydrochloride, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to yellow powder or crystalline powder.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 231.12 g/mol | [1][2][5][6] |
| Appearance | White to yellow powder or crystalline powder | [4] |
| Melting Point | 122 °C (decomposes) | [7][8] |
| Hydrogen Bond Donor Count | 4 | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | [4][5] |
| Rotatable Bond Count | 6 | [4] |
| Topological Polar Surface Area | 66.2 Ų | [4][5] |
Synthesis
The primary method for the synthesis of this compound is the Pinner reaction.[9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of this compound, malononitrile (B47326) reacts with ethanol (B145695) in the presence of anhydrous hydrogen chloride.[9][10]
Experimental Protocol: Pinner Reaction
A detailed experimental protocol for the synthesis of this compound can be found in the work of Pinner, A., published in Berichte der deutschen chemischen Gesellschaft in 1883.[6][9][11][12] The general steps of the Pinner reaction are as follows:
-
Reaction Setup: A solution of malononitrile in anhydrous ethanol is prepared in a reaction vessel equipped with a gas inlet tube and a stirring mechanism. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidoester.
-
Introduction of Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through the ethanolic solution of malononitrile. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions.
-
Formation of the Imidate Salt: The hydrogen chloride protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic. Ethanol then acts as a nucleophile, attacking the nitrile carbon to form the imino ester salt, also known as a Pinner salt.
-
Isolation: The this compound precipitates from the reaction mixture as a solid and can be isolated by filtration. The product is then typically washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.
Caption: Synthesis workflow for this compound via the Pinner reaction.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are crucial for the structural elucidation of this compound. The expected signals in the 1H NMR spectrum would include a triplet for the methyl protons (-CH3), a quartet for the methylene (B1212753) protons of the ethyl group (-O-CH2-), and a singlet for the central methylene protons (-CH2-). The 13C NMR spectrum would show corresponding signals for the different carbon atoms in the molecule. Detailed spectral data and assignments can be found in spectral databases such as SpectraBase.[13][14]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C=N bond of the iminoester, C-O stretching, and N-H stretching of the protonated imine. The absence of a strong nitrile (C≡N) peak from the starting material (malononitrile) would indicate the completion of the reaction. An example of the FT-IR spectrum can be found on SpectraBase.[15]
Caption: Spectroscopic workflow for the characterization of this compound.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to the reactivity of its two imidoester functional groups. These groups can undergo nucleophilic attack by a variety of nucleophiles, leading to the formation of different classes of compounds.
Reactions with Nucleophiles
-
Amines: Reaction with primary or secondary amines leads to the formation of amidines. This is a common application of Pinner salts.
-
Water: Hydrolysis of the imidoester groups with water will yield the corresponding ester, diethyl malonate. This reaction highlights the need for anhydrous conditions during the synthesis and storage of this compound.
-
Alcohols: Further reaction with an excess of alcohol can lead to the formation of orthoesters.
This reactivity makes this compound a key precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry for the preparation of catalysts.[3]
Caption: Reactivity of this compound with various nucleophiles.
Solubility and Stability
The compound decomposes at its melting point of 122 °C.[7][8] As an imidoester salt, it is susceptible to hydrolysis and should be stored in a dry, inert atmosphere to prevent degradation.
Safety and Handling
This compound is classified as an irritant.[8] It is irritating to the eyes, respiratory system, and skin.[8] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]
Conclusion
This compound is a versatile and reactive chemical intermediate with significant applications in organic synthesis. Its preparation via the Pinner reaction and subsequent reactions with various nucleophiles provide pathways to a wide range of valuable compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Diethyl malonimidate | C7H16Cl2N2O2 | CID 73106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 7. Diethyl malonimidate 10344-69-1 [sigmaaldrich.com]
- 8. This compound [chembk.com]
- 9. Pinner Reaction [drugfuture.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 12. Electrochemical oxidation of propargyl alcohol: rapid access to an unprecedented dioxo-orthoester under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Synthesis of Diethyl Malonimidate Dihydrochloride from Malononitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of diethyl malonimidate dihydrochloride (B599025) from malononitrile (B47326), a critical process for the formation of various heterocyclic compounds used in drug discovery and development. The core of this transformation lies in the Pinner reaction, a classic acid-catalyzed method for converting nitriles into imino esters. This guide presents a detailed experimental protocol, quantitative data, and a process workflow to facilitate its application in a laboratory setting.
Reaction Overview and Mechanism
The synthesis of diethyl malonimidate dihydrochloride from malononitrile is achieved through a Pinner reaction. This reaction involves the treatment of a nitrile (malononitrile) with an alcohol (ethanol) under anhydrous acidic conditions, typically using hydrogen chloride (HCl) as the catalyst.
The reaction proceeds through the following key steps:
-
Protonation of the Nitrile: The nitrogen atom of one of the nitrile groups in malononitrile is protonated by the strong acid (HCl), forming a nitrilium ion. This protonation significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The oxygen atom of ethanol, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the first imino ester functionality.
-
Second Pinner Reaction: The process is repeated on the second nitrile group of the malononitrile backbone to form the final product, diethyl malonimidate, which is isolated as its dihydrochloride salt.
The overall reaction is as follows:
Experimental Protocol
The following protocol is based on established Pinner reaction procedures and provides a detailed method for the synthesis of this compound.
Materials and Equipment:
-
Malononitrile
-
Anhydrous Ethanol
-
Anhydrous 1,4-Dioxane (B91453)
-
Hydrogen Chloride (gas or a solution in anhydrous dioxane)
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Standard glassware for filtration and washing
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve malononitrile in anhydrous 1,4-dioxane. The flask should be cooled in an ice bath.
-
Addition of Ethanol: To the cooled solution, add a stoichiometric excess of anhydrous ethanol.
-
Introduction of Hydrogen Chloride: Under a continuous stream of inert gas (e.g., nitrogen or argon), slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of hydrogen chloride in anhydrous 1,4-dioxane can be added dropwise. The reaction is typically carried out for 24 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the product.
-
Isolation of the Product: Upon completion of the reaction, the precipitated this compound is collected by filtration under an inert atmosphere.
-
Washing and Drying: The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues. The product is then dried under vacuum to yield the final this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from malononitrile based on typical Pinner reaction conditions.
| Parameter | Value | Reference |
| Reactants | Malononitrile, Anhydrous Ethanol, Hydrogen Chloride | General Pinner Reaction |
| Solvent | Anhydrous 1,4-Dioxane | [1] |
| Reaction Time | 24 hours | [1] |
| Temperature | 0 °C to Room Temperature | General Pinner Reaction |
| Product | This compound | [1] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Malononitrile is a toxic and flammable solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Hydrogen Chloride is a corrosive gas. It should be handled with extreme care in a fume hood, and appropriate safety measures should be in place to neutralize any excess gas.
-
Anhydrous solvents are flammable and require careful handling to avoid ignition sources.
This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature and adapt the procedure as necessary for their specific applications.
References
An In-Depth Technical Guide to Diethyl Malonimidate Dihydrochloride: Properties, Synthesis, and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethyl malonimidate dihydrochloride (B599025), a key bifunctional imidoester in modern organic synthesis. The document details its chemical and physical properties, outlines its application in the synthesis of chiral ligands, and provides an experimental protocol for a representative reaction.
Core Properties of Diethyl Malonimidate Dihydrochloride
This compound is a valuable reagent, primarily utilized as a precursor in the synthesis of various heterocyclic compounds, most notably chiral bis(oxazoline) ligands.[1] These ligands are instrumental in a wide array of enantioselective catalytic reactions, which are of paramount importance in pharmaceutical development and fine chemical manufacturing.[1]
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][3] |
| C₇H₁₄N₂O₂·2HCl | [4][5] | |
| C₂H₅OC(=NH)CH₂C(=NH)OC₂H₅·2HCl | [2] | |
| Molecular Weight | 231.12 g/mol | [2][3][4][5] |
| CAS Number | 10344-69-1 | [2][3][4][5] |
| Appearance | White to yellow powder or crystalline powder | |
| Melting Point | 122 °C (decomposes) | [2] |
| InChI Key | TWUQXVGHXWRUBR-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[3] In the case of this compound, malononitrile (B47326) reacts with ethanol (B145695) in the presence of hydrogen chloride.
A reported method for its synthesis involves the reaction of ethanol and malononitrile with hydrogen chloride in 1,4-dioxane (B91453) for 24 hours.[2]
Application in the Synthesis of Chiral Bis(oxazoline) Ligands
A primary application of this compound is in the preparation of chiral bis(oxazoline) (BOX) ligands. These ligands are renowned for their effectiveness in a multitude of asymmetric catalytic reactions, including Diels-Alder cycloadditions, aldol (B89426) reactions, and Michael additions.[1] The C₂-symmetric nature of many BOX ligands, derived from chiral amino alcohols, is key to their ability to induce high enantioselectivity.
This protocol describes the synthesis of a chiral bis(oxazoline) ligand using this compound and (1R,2S)-(+)-cis-1-amino-2-indanol, as adapted from established procedures.
Materials:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of (1R,2S)-(+)-cis-1-amino-2-indanol in dichloromethane, add this compound.
-
The reaction mixture is stirred at a controlled temperature. Progress can be monitored by taking an aliquot, quenching with water, extracting the organic layer, drying it over sodium sulfate, and analyzing by ¹H NMR.[4]
-
Upon completion, the reaction mixture is heated to 80 °C in a water bath for approximately 5 minutes with stirring.[4]
-
The flask is then removed from the heat and allowed to cool to room temperature while stirring, during which the product precipitates.[4]
-
The resulting white solid is collected by filtration through a medium porosity fritted filter funnel.[4]
-
The collected solid is dried under vacuum to yield the final bis(oxazoline) ligand.[4]
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of a chiral bis(oxazoline) ligand from this compound and a chiral amino alcohol.
Caption: Synthetic workflow for a chiral bis(oxazoline) ligand.
References
An In-depth Technical Guide to Diethyl Malonimidate Dihydrochloride (CAS: 10344-69-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl Malonimidate Dihydrochloride (B599025) (CAS: 10344-69-1), a bifunctional imidoester with significant applications in synthetic chemistry and bioconjugation. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Pinner reaction, and elaborates on its primary applications, including the synthesis of chiral bis(oxazoline) ligands for asymmetric catalysis and as a crosslinking agent for proteins. Experimental methodologies for these applications are presented, accompanied by quantitative data to inform research and development. Furthermore, this guide includes diagrams generated using the DOT language to visualize key chemical transformations and experimental workflows, offering a clear and concise resource for laboratory professionals.
Chemical and Physical Properties
Diethyl malonimidate dihydrochloride is a white crystalline solid. It is the dihydrochloride salt of diethyl malonimidate, a bifunctional imidoester.[1] The presence of the imidoester functional groups makes it a valuable reagent for various chemical transformations, particularly those involving reactions with nucleophiles such as amines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10344-69-1 | [2][3] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][4] |
| Molecular Weight | 231.12 g/mol | [2][4] |
| Melting Point | 122 °C (decomposes) | [4][5] |
| Appearance | White crystalline solid | [1] |
| Synonyms | Diethyl malonimidate 2HCl, Diethyl propanediimidate dihydrochloride | [2][6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, malononitrile (B47326) reacts with ethanol (B145695) in the presence of hydrogen chloride gas.
Experimental Protocol: Pinner Reaction Synthesis
This protocol describes the synthesis of this compound from malononitrile and ethanol.
Materials:
-
Malononitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
Procedure:
-
A solution of malononitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube to protect from moisture.
-
The flask is cooled in an ice-salt bath to maintain a low temperature.
-
A stream of dry hydrogen chloride gas is passed through the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.
-
The reaction mixture is stirred at a low temperature for several hours until the precipitation of the product, this compound, is complete.
-
The precipitated solid is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
The product is dried under vacuum to yield this compound as a white crystalline solid.
Diagram 1: Synthesis of this compound
Applications in Organic Synthesis: Chiral Bis(oxazoline) Ligands
A significant application of this compound is in the synthesis of chiral bis(oxazoline) (BOX) ligands. These ligands are widely used in asymmetric catalysis to achieve high enantioselectivity in a variety of chemical reactions.
Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand
This protocol outlines the synthesis of a chiral bis(oxazoline) ligand from (1R,2S)-(+)-cis-1-amino-2-indanol and this compound.
Materials:
-
(1R,2S)-(+)-cis-1-amino-2-indanol
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (EtOH)
Procedure:
-
An oven-dried 2-L three-necked, round-bottomed flask is equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.
-
The flask is charged with (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol, 2.1 equiv), this compound (16.4 g, 71 mmol, 1 equiv), and 1 L of dichloromethane.
-
The mixture is heated to 45 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is washed with 1 L of water. The aqueous layer is extracted with 800 mL of dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from ethanol to yield the pure bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane as a white solid.
Table 2: Quantitative Data for Chiral Bis(oxazoline) Ligand Synthesis
| Parameter | Value | Reference(s) |
| Yield | 70% | |
| Enantiomeric Excess (ee) of subsequent catalytic reactions | Up to 99% |
Diagram 2: Experimental Workflow for Chiral Bis(oxazoline) Synthesis
References
- 1. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fgsc.net [fgsc.net]
- 5. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Diethyl Malonimidate Dihydrochloride: Structure, Functional Groups, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl Malonimidate Dihydrochloride (B599025), a versatile bifunctional imidoester. The document details its chemical structure, key functional groups, and physicochemical properties. Emphasis is placed on its significant applications in synthetic chemistry and drug development, including its role as a precursor in the synthesis of chiral catalysts and as a potential bioconjugation agent. Detailed experimental protocols for its synthesis and its use in the preparation of chiral bis(oxazoline) ligands are provided, supported by structured data and graphical representations to facilitate understanding and practical application.
Chemical Structure and Functional Groups
Diethyl malonimidate dihydrochloride is the dihydrochloride salt of diethyl malonimidate. The core structure consists of a malonimidate backbone with two ethyl ester groups. The key functional groups are the two imidoester groups (-C(=NH)OC2H5). These groups are highly reactive and are central to the chemical utility of the compound. The positive charge on the protonated nitrogen atoms enhances the electrophilicity of the imidate carbon, making it susceptible to nucleophilic attack.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C7H16Cl2N2O2 | [1] |
| Molecular Weight | 231.12 g/mol | [1][2][3][4] |
| CAS Number | 10344-69-1 | [1][2][3][4] |
| IUPAC Name | diethyl propanediimidate;dihydrochloride | [1] |
| SMILES | CCOC(=N)CC(=N)OCC.Cl.Cl | [1][5] |
| InChI | 1S/C7H14N2O2.2ClH/c1-3-10-6(8)5-7(9)11-4-2;;/h8-9H,3-5H2,1-2H3;2*1H | [1][5] |
| Melting Point | 122 °C (decomposes) | [5] |
| Appearance | White crystalline solid | [6] |
| Purity | Contains <5% ammonium (B1175870) chloride as a common impurity | [5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectrum Type | Source | Catalog Number |
| ¹H NMR | Sigma-Aldrich Co. LLC. | 406554 |
| ¹³C NMR | Sigma-Aldrich Co. LLC. | 406554 |
| FTIR | Sigma-Aldrich Co. LLC. | 406554 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3] In this case, malononitrile (B47326) reacts with ethanol (B145695) in the presence of hydrogen chloride.[6]
Reaction Scheme:
Caption: Synthesis of this compound via Pinner Reaction.
Detailed Protocol:
-
Reaction Conditions: Anhydrous hydrogen chloride gas is bubbled through a solution of malononitrile in anhydrous ethanol and 1,4-dioxane.[6]
-
Duration: The reaction mixture is typically stirred for 24 hours.[6]
-
Work-up: The precipitated product, this compound, is collected by filtration, washed with a suitable anhydrous solvent (e.g., diethyl ether), and dried under vacuum.
-
Yield: This method is reported to produce a quantitative yield.[6]
Application in the Synthesis of Chiral Bis(oxazoline) Ligands
This compound is a key reagent in the synthesis of chiral bis(oxazoline) (BOX) ligands, which are widely used in asymmetric catalysis.[1][7]
Experimental Workflow:
Caption: Workflow for the synthesis of a chiral bis(oxazoline) ligand.
Detailed Protocol for the Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane: [1][7]
-
Reagents and Equipment:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol (2.1 equivalents)
-
This compound (1 equivalent)
-
Dichloromethane (solvent)
-
Oven-dried, three-necked, round-bottomed flask with a reflux condenser and thermometer under a nitrogen atmosphere.
-
-
Procedure:
-
The flask is charged with (1R,2S)-(+)-cis-1-amino-2-indanol, this compound, and dichloromethane.[1][7]
-
The mixture is heated to an internal temperature of 43 °C and stirred for 18 hours.[7]
-
The reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified to yield the desired bis(oxazoline) ligand. The reported yield is 70%.[1][7]
-
Applications in Drug Development and Research
This compound is a valuable tool for researchers in drug development and other scientific fields.
-
Bioconjugation: Its bifunctional nature allows it to be used for labeling and cross-linking proteins and peptides, which is crucial for studying protein function and interactions.[6]
-
Drug Development: The compound can be used to modify drug molecules to potentially improve their efficacy.[6][8]
-
Catalyst Precursor: It serves as a precursor for the synthesis of various chiral catalysts, including:
-
Rhenium cyanobis(oxazoline) oxo complexes for enantioselective reduction.[6]
-
Chiral bis(oxazoline)-copper complexes for asymmetric Diels-Alder cycloadditions.[6]
-
Nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes for enantioselective transfer hydrogenation of ketones.[6]
-
-
Synthesis of Chiral Compounds: It is a building block for various chiral compounds that are important in pharmaceuticals and materials science.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.
Conclusion
This compound is a highly reactive and versatile chemical compound with significant applications in organic synthesis, particularly in the preparation of chiral ligands for asymmetric catalysis. Its utility in bioconjugation and as a modifying agent in drug development underscores its importance for researchers and scientists in these fields. The detailed protocols and compiled data in this guide are intended to support the effective and safe use of this valuable reagent in a laboratory setting.
References
- 1. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: Solubility Profiling of Diethyl Malonimidate Dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) (CAS No. 10344-69-1) is a bifunctional imidoester reagent utilized in various organic synthesis applications, including the creation of heterocyclic compounds and for bioconjugation.[1][2] Its physicochemical properties, particularly solubility, are critical for its effective use in reaction chemistry, formulation, and biological applications. As a dihydrochloride salt, it is expected to exhibit favorable solubility in polar protic solvents, a characteristic enhanced by the salt form.[1]
Physicochemical Properties
-
Molecular Formula: C₇H₁₆Cl₂N₂O₂[3]
-
Appearance: Solid (typically a white or off-white powder)
-
Melting Point: 122 °C (with decomposition)[3]
Solubility Data
A comprehensive, tabulated summary of quantitative solubility data for Diethyl malonimidate dihydrochloride across a wide range of organic and aqueous solvents is not publicly documented. Qualitative statements suggest solubility in water, but specific concentrations are not provided. Therefore, experimental determination is necessary.
Table 1: Solubility of this compound (Hypothetical Data for Generation)
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Water | Polar Protic | 25 | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined |
| Methanol | Polar Protic | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined |
| Acetonitrile | Polar Aprotic | 25 | Data to be determined |
| Dichloromethane (DCM) | Nonpolar | 25 | Data to be determined |
| Ethyl Acetate | Moderately Polar | 25 | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves creating a saturated solution and quantifying the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2-4 mL glass vials)
-
Thermostatic shaker or incubator with agitation capability
-
Centrifuge
-
Syringe filters (e.g., 0.22 or 0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5][6] The equilibration time should be sufficient to ensure the concentration of the dissolved solid is stable.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[5]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For highest accuracy, filter the supernatant using a chemically compatible syringe filter to remove any remaining micro-particulates.[5][7]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the analytical response to a pre-established calibration curve of known concentrations.[6][8]
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The logical flow of the shake-flask solubility determination protocol is illustrated below.
Caption: A flowchart of the shake-flask method for solubility testing.
Conclusion
Understanding the solubility of this compound is fundamental for its application in research and development. While published quantitative data is scarce, the detailed experimental protocol provided herein offers a standardized approach for researchers to determine its solubility profile in various solvent systems. The shake-flask method, coupled with a reliable analytical technique like HPLC, will yield the accurate and reproducible data necessary for optimizing reaction conditions, developing formulations, and advancing scientific discovery.
References
- 1. Buy this compound | 10344-69-1 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Diethyl malonimidate | C7H16Cl2N2O2 | CID 73106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Stability of Diethyl Malonimidate Dihydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available literature does not contain specific quantitative data on the stability of Diethyl malonimidate dihydrochloride (B599025) in solution. This guide, therefore, provides a comprehensive framework based on the known chemistry of bifunctional imidoesters and established principles of stability-indicating assay methods (SIAMs) to empower researchers to design and execute their own stability studies.
Introduction to Diethyl Malonimidate Dihydrochloride and its Stability
This compound is a bifunctional imidoester, a class of compounds known for their utility in chemical synthesis, particularly in the formation of heterocyclic structures and as crosslinking agents.[1] The stability of such compounds in solution is a critical parameter for their effective use in research and development, influencing reaction yields, formulation shelf-life, and biological activity. The presence of two imidoester functional groups suggests a susceptibility to hydrolysis, which is a primary degradation pathway that needs to be thoroughly investigated.
This technical guide outlines the principles and methodologies for conducting a comprehensive stability assessment of this compound in various solution-based environments.
Principles of Stability Testing and Forced Degradation
To assess the intrinsic stability of a compound, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and establish degradation pathways. According to the International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.
A stability-indicating analytical method is a validated quantitative procedure used to detect changes in the chemical, physical, or microbiological properties of a substance over time.[2] Such a method must be able to accurately measure the active ingredient in the presence of its degradation products, impurities, and any excipients.[3][4]
Proposed Experimental Protocols for Stability Assessment
The following are detailed, albeit generalized, experimental protocols that can be adapted to study the stability of this compound.
3.1. Materials and Equipment
-
This compound (of known purity)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
Purified water (e.g., Milli-Q)
-
Buffers of various pH values (e.g., phosphate (B84403), acetate, borate)
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Analytical balance
3.2. Preparation of Stock and Working Solutions
A stock solution of this compound should be prepared in a non-reactive solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL). From this stock solution, working solutions can be prepared by dilution with the appropriate stress medium (e.g., acidic, basic, or neutral aqueous solutions).
3.3. Forced Degradation Studies (Stress Testing)
For each condition, a solution of this compound at a known concentration is prepared and subjected to the stress. Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating HPLC method.
-
Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 60 °C).
-
Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 N NaOH) and kept at room temperature or gently heated.
-
Neutral Hydrolysis: The compound is dissolved in purified water and heated (e.g., at 60 °C).
-
Oxidative Degradation: The compound is dissolved in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature.
-
Thermal Degradation: A solid sample of the compound is placed in a thermostatically controlled oven (e.g., at 105 °C). A solution can also be subjected to thermal stress.
-
Photolytic Degradation: A solution of the compound is exposed to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
3.4. Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for small molecules like this compound.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.
-
Detection: A UV/Vis or DAD detector can be used to monitor the absorbance at a wavelength where the compound has maximum absorbance. An MS detector is invaluable for identifying the mass of the parent compound and any degradation products.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation: Summarizing Stability Data
Quantitative data from stability studies should be organized into clear and concise tables to facilitate comparison and analysis.
Table 1: Hypothetical Stability Data for this compound under Various Stress Conditions
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 N HCl (60 °C) | 0 | 100.0 | 100.0 | 0.0 | 0 |
| 8 | 100.0 | 45.2 | 54.8 | 2 | |
| 24 | 100.0 | 10.1 | 89.9 | 3 | |
| 0.1 N NaOH (RT) | 0 | 100.0 | 100.0 | 0.0 | 0 |
| 2 | 100.0 | 5.3 | 94.7 | 2 | |
| 8 | 100.0 | < LOQ | >99 | 3 | |
| Water (60 °C) | 0 | 100.0 | 100.0 | 0.0 | 0 |
| 24 | 100.0 | 88.5 | 11.5 | 1 | |
| 48 | 100.0 | 75.3 | 24.7 | 1 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 100.0 | 0.0 | 0 |
| 24 | 100.0 | 95.1 | 4.9 | 1 | |
| Thermal (105 °C) | 0 | 100.0 | 100.0 | 0.0 | 0 |
| 24 | 100.0 | 98.2 | 1.8 | 0 | |
| Photostability | 0 | 100.0 | 100.0 | 0.0 | 0 |
| 24 | 100.0 | 99.5 | 0.5 | 0 |
LOQ: Limit of Quantitation
Visualizing Workflows and Pathways
5.1. Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for a forced degradation study.
5.2. Hypothetical Degradation Pathway: Hydrolysis
Imidoesters are known to hydrolyze to the corresponding ester and ammonia/ammonium. Given that this compound is a bifunctional imidoester, a stepwise hydrolysis is the most probable degradation pathway in aqueous solutions.
Conclusion
References
Diethyl Malonimidate Dihydrochloride: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
This technical guide provides comprehensive safety and handling information for Diethyl Malonimidate Dihydrochloride (CAS No. 10344-69-1). The information herein is intended for qualified personnel experienced in handling laboratory chemicals. All users should be familiar with the contents of this document and the relevant Safety Data Sheet (SDS) before working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential hazards to ensure safe handling.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | |
| Molecular Weight | 231.12 g/mol | [1] |
| Appearance | White to yellow powder or crystalline powder. | |
| Melting Point | 122 °C (decomposition) | [1][2] |
| Solubility | No specific data available. | |
| Stability | Stable under recommended storage conditions. | |
| InChIKey | TWUQXVGHXWRUBR-UHFFFAOYSA-N | [1] |
Toxicological Information
| Metric | Value | Species | Notes |
| LD50 (Oral) | No data available | ||
| LD50 (Dermal) | No data available | ||
| LC50 (Inhalation) | No data available | ||
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | ||
| Symptoms of Exposure | May cause skin redness and pain, serious eye irritation including redness and watering, and respiratory tract irritation leading to coughing and shortness of breath. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
References
Unveiling the Purity Profile of Diethyl Malonimidate Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and potential impurities of Diethyl malonimidate dihydrochloride (B599025) (CAS: 10344-69-1), a critical bifunctional imidoester used in the synthesis of various pharmaceutical and chemical entities. Understanding the impurity profile is paramount for ensuring the quality, safety, and efficacy of the final products. This document outlines the synthesis of Diethyl malonimidate dihydrochloride, details potential process-related and degradation impurities, and presents detailed analytical methodologies for their detection and quantification.
Synthesis and Origin of Impurities
This compound is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of malononitrile (B47326) with ethanol (B145695) in the presence of hydrogen chloride. This process, while effective, can introduce several potential impurities.
dot
Caption: Synthesis of this compound and Origin of Impurities.
The primary sources of impurities include:
-
Starting Materials: Residual malononitrile and ethanol, as well as impurities inherent to these starting materials.
-
Side Reactions: The Pinner reaction can have side reactions leading to the formation of byproducts such as diethyl malonate through hydrolysis of the imidoester intermediate.
-
Workup Process: The use of ammonia to neutralize excess acid during workup can lead to the formation of ammonium chloride, a commonly cited impurity.[1][2]
Potential Impurities
A comprehensive list of potential impurities is crucial for developing appropriate analytical methods for purity assessment.
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin |
| Malononitrile | C₃H₂N₂ | 66.06 | Unreacted Starting Material |
| Ethanol | C₂H₅OH | 46.07 | Unreacted Starting Material / Residual Solvent |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Hydrolysis of imidoester intermediate or final product |
| Ammonium Chloride | NH₄Cl | 53.49 | Byproduct from reaction workup with ammonia[2] |
| Monoethyl Malonimidate | C₅H₈N₂O | 112.13 | Incomplete reaction |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Potential impurity in malononitrile starting material |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | Potential impurity in malononitrile starting material |
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is recommended to ensure a comprehensive evaluation of the purity of this compound.
dot
Caption: Analytical Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a suitable method for the quantitative determination of this compound and its non-volatile impurities.
Experimental Protocol (Proposed):
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile impurities and residual solvents, such as ethanol and any impurities from the starting materials.
Experimental Protocol (Proposed):
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-400 amu |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying and quantifying impurities with distinct NMR signals.
Experimental Protocol:
-
¹H NMR:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).
-
Frequency: 400 MHz or higher.
-
Parameters: Standard acquisition parameters with a sufficient relaxation delay to ensure accurate integration for quantitative analysis.
-
-
¹³C NMR:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).
-
Frequency: 100 MHz or higher.
-
Parameters: Proton-decoupled spectrum to obtain singlets for each unique carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to aid in the identification of unknown impurities.
Experimental Protocol:
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is suitable for this polar and charged molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm elemental compositions of the parent ion and any fragment ions.
Quantitative Data Summary
The following table summarizes the known and potential impurity levels. It is important to note that actual impurity levels can vary depending on the manufacturing process and purification methods.
| Impurity | Typical Specification/Observation |
| Purity of this compound | >95% (typical) |
| Ammonium Chloride | <5%[1][2] |
| Residual Solvents (Ethanol) | To be determined by GC-MS, typically controlled to <5000 ppm (ICH Q3C limit for Class 3 solvents) |
| Diethyl Malonate | To be determined by HPLC, typically expected to be at low levels (<0.5%) |
| Unreacted Malononitrile | To be determined by HPLC or GC-MS, typically expected to be at low levels (<0.1%) |
| Other individual unknown impurities | Typically specified at <0.1% |
| Total Impurities | Typically specified at <1.0% |
Conclusion
The purity of this compound is critical for its successful application in research and development. A thorough understanding of its synthesis, potential impurities, and appropriate analytical methodologies is essential for quality control. This guide provides a framework for assessing the purity of this important chemical intermediate, enabling scientists and researchers to ensure the integrity of their work. It is recommended that specific analytical methods be validated for their intended purpose to ensure accurate and reliable results.
References
Technical Guide: Spectroscopic and Synthetic Overview of Diethyl Malonimidate Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a concise technical overview of the spectroscopic data available for Diethyl malonimidate dihydrochloride (B599025), alongside a general experimental protocol for its synthesis, which is crucial for its application as a bifunctional imidoester in various chemical syntheses.
Spectroscopic Data
Quantitative spectroscopic data for Diethyl malonimidate dihydrochloride, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are available in established databases. While direct peak values are proprietary to these databases, the following tables summarize the nature of the available data.
Table 1: Summary of Available NMR Spectroscopic Data
| Spectrum Type | Nucleus | Solvent | Data Source | Availability |
| NMR | ¹H | D₂O & NaOD | Sigma-Aldrich Co. LLC. | Available via SpectraBase[1] |
| NMR | ¹³C | D₂O & NaOD | Sigma-Aldrich Co. LLC. | Available via SpectraBase[2] |
Table 2: Summary of Available IR Spectroscopic Data
| Spectrum Type | Technique | Sample Source | Availability |
| FTIR | Transmission | Aldrich | Available via SpectraBase[3] |
| FTIR | Mull | Sigma-Aldrich Co. LLC. | Data available via PubChem[4] |
Experimental Protocols
While a specific, detailed experimental protocol for the spectroscopic analysis of this compound is not publicly available, a general procedure for its synthesis via the Pinner reaction is outlined below. This synthesis is a key protocol for obtaining the compound for further analysis and use.
Synthesis of this compound via Pinner Reaction
The synthesis of this compound is achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, malononitrile (B47326) reacts with ethanol (B145695) in the presence of an acid catalyst, typically anhydrous hydrogen chloride.
Reaction Scheme:
Malononitrile + 2 Ethanol + 2 HCl → this compound
General Procedure:
-
Reaction Setup: A solution of malononitrile is prepared in an excess of anhydrous ethanol. The reaction vessel is cooled in an ice bath to maintain low temperatures, as the reaction is exothermic and the resulting Pinner salt can be thermally unstable.
-
Acidification: Anhydrous hydrogen chloride gas is bubbled through the cooled ethanolic solution of malononitrile. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate and final products.
-
Reaction and Precipitation: The reaction mixture is stirred at a low temperature. The product, this compound, is insoluble in the reaction medium and precipitates out as a crystalline solid.
-
Isolation and Purification: The precipitated product is isolated by filtration. The solid is then washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials and by-products. The product is subsequently dried under vacuum.
Mandatory Visualizations
Workflow for the Synthesis of this compound
The following diagram illustrates the synthetic workflow for producing this compound from malononitrile and ethanol, a process known as the Pinner reaction.
Caption: Synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Protein Cross-Linking using Diethyl Malonimidate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) is a homobifunctional cross-linking agent that reacts primarily with the primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) of proteins. This reagent is a valuable tool for covalently linking interacting proteins, thereby stabilizing protein-protein interactions for subsequent analysis. Its two reactive imidoester groups are separated by a short spacer arm, making it suitable for probing close-proximity interactions within protein complexes. These application notes provide detailed protocols for utilizing diethyl malonimidate dihydrochloride in protein cross-linking studies, aiding in the elucidation of protein complex structures and interaction networks, which is crucial for drug development and fundamental research.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 10344-69-1 |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ |
| Molecular Weight | 231.12 g/mol |
| Reactive Groups | Imidoesters |
| Target Functional Group | Primary Amines (-NH₂) |
| Spacer Arm Length | Not definitively published; estimated to be short. |
Reaction Mechanism
This compound reacts with primary amines in a two-step process. The imidoester first reacts with the amine to form an unstable tetrahedral intermediate. This is followed by the elimination of an alcohol to form a stable amidine bond, thus cross-linking the proteins. The reaction is most efficient at alkaline pH (8.0-10.0), where the primary amino groups are deprotonated and thus more nucleophilic.
Application Notes and Protocols for Studying Protein-Protein Interactions with Diethyl Malonimidate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) (DEM) is a homobifunctional imidoester crosslinking agent used to covalently link interacting proteins, thereby providing valuable insights into their proximity and forming the basis for studying protein-protein interactions. As a member of the diimidoester family of crosslinkers, DEM reacts primarily with the primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) of proteins. This reaction forms a stable amidine bond, effectively "freezing" transient and stable protein complexes for subsequent analysis. These application notes provide detailed protocols and essential information for utilizing DEM in your research.
Chemical and Physical Properties
Diethyl malonimidate dihydrochloride is a water-soluble compound, which facilitates its use in aqueous buffer systems commonly employed in protein research. Its properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₁₄N₂O₂ · 2HCl |
| Molecular Weight | 231.12 g/mol |
| CAS Number | 10344-69-1 |
| Appearance | White to yellow powder or crystalline powder.[1] |
| Spacer Arm Length | Estimated to be short (< 10 Å) |
| Reactive Group | Imidoester |
| Target Functional Group | Primary Amines (-NH₂) |
Mechanism of Action
The crosslinking reaction with this compound proceeds via a nucleophilic substitution reaction between the imidoester group and a primary amine on a protein.[2] This reaction is most efficient at alkaline pH (typically pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The reaction results in the formation of a stable amidine bond.
Experimental Protocols
In Vitro Crosslinking of Purified Proteins
This protocol is suitable for confirming interactions between purified proteins or protein complexes.
Materials:
-
Purified protein samples (1-10 mg/mL)
-
This compound (DEM)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0, or 20 mM HEPES, pH 7.5-8.0.[3] Note: Avoid buffers containing primary amines such as Tris, as they will compete with the target proteins for reaction with DEM.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
SDS-PAGE reagents and equipment.
Procedure:
-
Sample Preparation: Prepare the purified protein mixture in the chosen crosslinking buffer. Ensure the buffer composition is compatible with the stability of the proteins of interest.
-
Crosslinker Preparation: Immediately before use, dissolve DEM in the crosslinking buffer to a stock concentration of approximately 6 mg/mL.[3] Adjust the pH to ~8.5 with NaOH if necessary.[3]
-
Crosslinking Reaction: Add the DEM stock solution to the protein sample to achieve a final concentration of 1-2 mg/mL of the crosslinker.[3] The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For potentially unstable complexes, the incubation can be performed at 4°C for a longer duration (e.g., 2 hours).
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complex. The gel can be stained with Coomassie Blue or analyzed by Western blotting.
In Vivo Crosslinking in Cultured Cells
This protocol is designed to capture protein-protein interactions within a cellular context.
Materials:
-
Cultured cells expressing the proteins of interest.
-
Phosphate-Buffered Saline (PBS).
-
This compound (DEM).
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Immunoprecipitation reagents (antibodies, beads).
Procedure:
-
Cell Preparation: Wash the cultured cells twice with ice-cold PBS.
-
Crosslinking: Resuspend the cell pellet in a fresh solution of 10 mM DEM in ice-cold PBS. To enhance cell permeability, 0.25% DMSO can be included in the buffer.
-
Incubation: Incubate the cell suspension for 45 minutes at room temperature with gentle agitation.
-
Quenching: Pellet the cells by centrifugation and wash once with PBS. Resuspend the cells in PBS containing 20 mM Tris-HCl, pH 7.5, and incubate for 15 minutes to quench the crosslinking reaction.
-
Cell Lysis: Pellet the quenched cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Analysis: The cell lysate can then be used for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting partners.
Data Presentation
The following tables provide a summary of key quantitative data for consideration when using this compound and similar crosslinkers.
Table 1: Recommended Reaction Conditions for Imidoester Crosslinkers
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal reactivity is generally observed between pH 8.0 and 9.0. |
| Buffer | Phosphate, HEPES, Borate, Triethanolamine | Avoid buffers with primary amines (e.g., Tris). |
| DEM Concentration | 1 - 2 mg/mL (for in vitro) | Optimal concentration should be determined empirically. |
| Protein Concentration | 0.25 - 1 mg/mL | A higher protein concentration can favor intermolecular crosslinking.[3] |
| Reaction Time | 30 - 120 minutes | Can be adjusted based on the stability of the complex and temperature. |
| Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
Table 2: Spacer Arm Lengths of Common Homo-bifunctional Imidoester Crosslinkers
| Crosslinker | Spacer Arm Length (Å) |
| Dimethyl Adipimidate (DMA) | 8.6 |
| Dimethyl Pimelimidate (DMP) | 9.2 |
| Dimethyl Suberimidate (DMS) | 11.0 |
| Diethyl Malonimidate (DEM) | Estimated < 10 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the identification of protein-protein interactions using DEM followed by mass spectrometry.
Conclusion
This compound is a valuable tool for the study of protein-protein interactions. By following the protocols and considering the parameters outlined in these application notes, researchers can effectively utilize DEM to capture and identify both stable and transient protein complexes, leading to a deeper understanding of cellular processes and aiding in the development of novel therapeutics. It is recommended to empirically optimize the reaction conditions for each specific biological system to achieve the best results.
References
Diethyl Malonimidate Dihydrochloride (DEM) in Cross-Linking Mass Spectrometry (XL-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Diethyl Malonimidate Dihydrochloride (B599025) (DEM), a homobifunctional imidoester cross-linker, for the structural and interaction analysis of proteins and protein complexes using cross-linking mass spectrometry (XL-MS). Due to the limited specific literature on DEM in XL-MS, this document draws upon established principles for similar imidate cross-linkers to provide a robust starting point for your experiments.
Introduction to Diethyl Malonimidate Dihydrochloride (DEM) in XL-MS
This compound (DEM) is a short-chain, amine-reactive cross-linker. Its chemical formula is C₂H₅OC(=NH)CH₂C(=NH)OC₂H₅·2HCl.[1] As a homobifunctional imidoester, DEM reacts with primary amino groups, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. This reaction forms a stable amidine bond.
A key advantage of imidate cross-linkers like DEM is the preservation of the positive charge at the site of modification. The resulting amidinium ion retains a positive charge at physiological pH, which helps to maintain the native conformation of the protein by minimizing perturbations to the electrostatic environment. This property is particularly valuable for studying protein structure and interactions in a near-native state.
The short spacer arm of DEM makes it an ideal reagent for probing very close-range interactions, providing high-resolution structural information.
Mechanism of Action
DEM reacts with primary amines in a two-step process. The imidoester group first reacts with the amine to form an unstable tetrahedral intermediate. This intermediate then eliminates ethanol (B145695) to form a stable amidine bond. The reaction is most efficient in the pH range of 7.0 to 10.0.
Caption: Reaction of Diethyl Malonimidate (DEM) with Lysine Residues.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for DEM in XL-MS applications, the following table provides recommended starting parameters based on the known properties of homobifunctional imidoester cross-linkers. Optimization of these conditions is crucial for successful cross-linking experiments.
| Parameter | Recommended Value/Range | Notes |
| Molecular Weight | 231.12 g/mol [1][2] | This compound |
| Spacer Arm Length (Estimated) | ~3.5 Å | This is a theoretical estimation based on the chemical structure (C-CH₂-C). The short spacer arm is ideal for high-resolution mapping of proximal residues. |
| Reactive Groups | Imidoester | Reacts with primary amines (Lysine, N-terminus). |
| Reaction pH | 7.0 - 10.0 (Optimal: 8.0 - 9.0) | Reaction rate increases with pH, but reagent stability decreases. |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| DEM:Protein Molar Ratio | 20:1 to 100:1 | This should be optimized to avoid excessive modification and aggregation. |
| Reaction Time | 30 - 120 minutes | Longer incubation times may be necessary for lower concentrations. |
| Reaction Temperature | Room Temperature (20-25 °C) | Lower temperatures can be used to slow down the reaction. |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Quenches unreacted DEM. |
Experimental Protocols
This section provides a detailed protocol for a typical XL-MS experiment using DEM.
Materials and Reagents
-
Purified protein or protein complex in a suitable buffer
-
This compound (DEM)
-
Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Water (mass spectrometry grade)
Experimental Workflow Diagram
Caption: Experimental Workflow for DEM-based XL-MS.
Detailed Protocol Steps
-
Protein Preparation:
-
Prepare the protein sample at a concentration of 0.1-2 mg/mL in an amine-free buffer (e.g., HEPES, PBS). Ensure the buffer pH is between 7.0 and 8.5 for optimal cross-linking.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of DEM in the reaction buffer immediately before use, as imidoesters are susceptible to hydrolysis.
-
Add DEM to the protein solution to achieve the desired molar excess (e.g., 50-fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted DEM is quenched.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using 8 M urea (B33335) or another suitable denaturant. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins overnight with a suitable protease, such as trypsin.
-
Enrichment (Optional but Recommended): Enrich for cross-linked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. This step is crucial for complex samples to increase the identification rate of cross-linked peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, xQuest) to search the MS/MS data against a protein sequence database to identify cross-linked peptides. The search parameters should include the mass modification of the cross-linker and the specificities of the protease used.
-
Advantages and Considerations of Using DEM
Logical Relationships Diagram
Caption: Advantages of DEM in XL-MS.
Key Advantages:
-
High-Resolution Structural Restraints: The very short spacer arm of DEM provides distance constraints for residues that are in very close proximity, offering high-resolution structural information.
-
Preservation of Native Structure: The formation of charge-preserving amidine bonds minimizes perturbations to the protein's electrostatic surface, which is crucial for maintaining its native structure and function.
-
Specificity: DEM specifically targets primary amines, which are abundant on protein surfaces (lysine residues and N-termini).
Important Considerations:
-
Reagent Stability: Imidoesters like DEM are moisture-sensitive and should be stored under desiccated conditions. Stock solutions should be prepared fresh for each experiment.
-
Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris, glycine) during the cross-linking reaction as they will compete with the protein for reaction with DEM.
-
Optimization is Key: The optimal cross-linker concentration, reaction time, and other parameters will vary depending on the protein system under investigation and should be carefully optimized.
-
Data Analysis Complexity: The identification of cross-linked peptides from MS data can be challenging and requires specialized software and expertise.
By following these application notes and protocols, researchers can effectively employ this compound as a valuable tool in their cross-linking mass spectrometry workflows to gain detailed insights into protein structure and interactions.
References
Synthesis of Chiral Bis(oxazoline) Ligands Using Diethyl Malonimidate Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral bis(oxazoline) (BOX) ligands are a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds critical for drug development and fine chemical production. This document provides detailed application notes and experimental protocols for the synthesis of chiral BOX ligands utilizing diethyl malonimidate dihydrochloride (B599025) as a key building block. The protocols are designed to be versatile, allowing for the use of various chiral amino alcohols to generate a library of BOX ligands. Furthermore, application data for these ligands in common asymmetric catalytic reactions are presented to demonstrate their efficacy.
Introduction
Bis(oxazoline) ligands are a class of C2-symmetric chiral ligands that have gained prominence in asymmetric catalysis.[1][2] Their utility stems from their ability to form stable complexes with a variety of metals, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.[3][4] These reactions include, but are not limited to, Diels-Alder reactions, Michael additions, aldol (B89426) reactions, and enantioselective Henry reactions.[2][5]
The synthesis of BOX ligands is often straightforward, with one of the common methods involving the condensation of a dicarboxylic acid derivative with a chiral β-amino alcohol.[4][6] Diethyl malonimidate dihydrochloride serves as a convenient and commercially available C1-building block that readily reacts with two equivalents of a chiral amino alcohol to afford the corresponding methylene-bridged bis(oxazoline) ligand in a single step.[5][7] This method offers a practical and efficient route to these valuable ligands.
Application Notes
The methylene-bridged bis(oxazoline) ligands synthesized from this compound are particularly effective in copper-catalyzed asymmetric reactions. The copper(II) complexes of these ligands act as chiral Lewis acids, activating substrates and facilitating enantioselective bond formation.[3]
Key Applications:
-
Diels-Alder Reactions: Copper(II)-BOX complexes are highly effective catalysts for the enantioselective Diels-Alder reaction between dienophiles, such as N-acryloyloxazolidinones, and various dienes. These reactions typically proceed with high yields and excellent enantioselectivities.[7]
-
Henry (Nitroaldol) Reactions: The reaction between aldehydes and nitroalkanes can be rendered highly enantioselective using Cu(II)-BOX catalysts. This provides a valuable route to chiral β-nitro alcohols, which are versatile synthetic intermediates.[5]
-
Friedel-Crafts Alkylation: The alkylation of indoles and other electron-rich aromatic compounds with electrophiles can be catalyzed by Cu(II)-BOX complexes to afford chiral products with good to high enantiomeric excess.[8][9]
The choice of the chiral amino alcohol used in the synthesis of the BOX ligand is crucial as the substituents on the oxazoline (B21484) rings directly influence the steric and electronic properties of the catalyst, thereby impacting the yield and enantioselectivity of the catalyzed reaction.
Experimental Protocols
I. General Synthesis of Chiral Bis(oxazoline) Ligands
This protocol describes the general procedure for the condensation of a chiral β-amino alcohol with this compound.
Materials:
-
Chiral β-amino alcohol (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol, (S)-valinol, (S)-phenylalaninol) (2.1 equiv)
-
This compound (1.0 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water (H2O), deionized
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethanol (B145695) (EtOH) for recrystallization
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the chiral β-amino alcohol (2.1 equivalents) and anhydrous dichloromethane.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic mixture with water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure bis(oxazoline) ligand.
II. Example Protocol: Synthesis of (3aR,8aS)-2,2'-Methylenebis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
This protocol is adapted from a reliable, peer-reviewed procedure.[5][7]
Materials:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol (22.2 g, 149 mmol, 2.1 equiv)
-
This compound (16.4 g, 71 mmol, 1.0 equiv)
-
Dichloromethane (1 L)
-
Water (1 L)
-
Anhydrous sodium sulfate (150 g)
-
Ethanol (675 mL)
Procedure:
-
Charge an oven-dried 2-L three-necked round-bottomed flask with (1R,2S)-(+)-cis-1-amino-2-indanol, this compound, and dichloromethane.
-
Heat the system to an internal temperature of 43 °C under a nitrogen atmosphere for 18 hours with stirring.
-
Cool the reaction to room temperature and pour it into a 4-L separatory funnel. Add 1 L of water and separate the layers.
-
Extract the aqueous layer with 800 mL of dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Add ethanol to the crude solid and heat the mixture to 80 °C to dissolve the solid.
-
Allow the solution to cool to room temperature, during which the product will precipitate.
-
Filter the white solid and dry under vacuum to yield the product (16.4 g, 70% yield).[7]
Data Presentation
Table 1: Synthesis of Methylene-Bridged Bis(oxazoline) Ligands
| Chiral Amino Alcohol Precursor | Ligand Structure | Product Name | Yield (%) | Reference |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | IndaBOX | (3aR,8aS)-2,2'-Methylenebis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) | 70 | [7] |
| Generic Chiral Amino Alcohol | BOX | 2,2'-Methylenebis(oxazoline) | 29* | [1] |
*Yield reported for a specific, non-optimized reaction. Yields are often substrate-dependent.
Table 2: Application of IndaBOX Ligand in Asymmetric Catalysis
| Reaction Type | Substrates | Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) | Reference |
| Diels-Alder | Cyclopentadiene, 3-Acryloyloxazolidin-2-one | Cu(OTf)2-IndaBOX | CH2Cl2 | -78 | 96 | >90 | [7] |
| Henry Reaction | Benzaldehyde, Nitromethane | Cu(OAc)2-IndaBOX | EtOH | 23 | 92 | 85 | [5] |
| Henry Reaction | Cyclohexanecarboxaldehyde, Nitromethane | Cu(OAc)2-IndaBOX | EtOH | -20 | 94 | 88 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of chiral bis(oxazoline) ligands.
Caption: Generalized catalytic cycle for a Cu(II)-BOX catalyzed asymmetric reaction.
References
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Malonimidate Dihydrochloride as a Precursor for Enantioselective Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl malonimidate dihydrochloride (B599025) is a versatile and commercially available precursor for the synthesis of a class of privileged C₂-symmetric chiral ligands, particularly bis(oxazoline) (BOX) ligands. These ligands, when complexed with various metal ions such as copper(II), iron(III), and rhenium(V), form highly effective and enantioselective catalysts for a wide range of asymmetric transformations. The modular nature of the synthesis allows for fine-tuning of the steric and electronic properties of the catalyst, enabling high levels of stereocontrol in the formation of chiral molecules. This document provides detailed application notes, experimental protocols, and performance data for catalysts derived from diethyl malonimidate dihydrochloride in key enantioselective reactions.
Data Presentation
The following tables summarize the performance of catalysts derived from this compound in various enantioselective reactions. The data is compiled from representative examples in the literature and is intended to provide a comparative overview.
Table 1: Enantioselective Diels-Alder Reaction of Acrylimides with Cyclopentadiene Catalyzed by a Cu(II)-Bis(oxazoline) Complex
| Entry | Dienophile | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Acryloyl-2-oxazolidinone | 10 | -78 | >95 | 98 |
| 2 | N-Crotonoyl-2-oxazolidinone | 10 | -78 | >95 | 97 (exo) |
| 3 | N-Cinnamoyl-2-oxazolidinone | 10 | -40 | 85 | 94 |
Data is illustrative of typical results found in the literature for this class of catalyst.
Table 2: Enantioselective Henry (Nitroaldol) Reaction Catalyzed by a Cu(II)-Bis(oxazoline) Complex
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 5 | 25 | 91 | 81 |
| 2 | Benzaldehyde | Nitromethane | 5 | 0 | 89 | 90 |
| 3 | Cyclohexanecarboxaldehyde | Nitromethane | 5 | 0 | 85 | 92 |
| 4 | Isobutyraldehyde | Nitromethane | 5 | -20 | 82 | 97 |
Data compiled from typical trends observed in the literature for Cu-BOX catalyzed Henry reactions.[1]
Table 3: Enantioselective Friedel-Crafts Alkylation of Indole with β,γ-Unsaturated α-Ketoesters Catalyzed by a Cu(II)-Bis(oxazoline) Complex
| Entry | Indole Derivative | Ketoester | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Indole | Ethyl 2-oxo-4-phenylbut-3-enoate | 10 | 0 | 95 | 99 |
| 2 | 2-Methylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | 10 | 0 | 92 | 98 |
| 3 | 5-Methoxyindole | Ethyl 2-oxo-4-phenylbut-3-enoate | 10 | 0 | 96 | 99 |
Performance data is representative of results for this catalyst type in similar reactions.
Table 4: Enantioselective Reduction of Prochiral Ketones with a Re(V)-Oxo Complex of a Cyanobis(oxazoline) Ligand
| Entry | Ketone | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | 3 | 25 | 90 | 88 |
| 2 | 2-Acetylnaphthalene | 3 | 25 | 92 | 93 |
| 3 | 1-Indanone | 3 | 25 | 95 | 94 |
| 4 | 5-Methoxytetralone | 5 | 25 | 90 | 88 |
Data is illustrative of results obtained with this class of rhenium catalysts.[2]
Experimental Protocols
Protocol 1: Synthesis of Chiral Bis(oxazoline) Ligands from this compound
This protocol describes the synthesis of a representative bis((4S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane ligand.
Materials:
-
(S)-(-)-2-Phenylglycinol
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
p-Toluenesulfonyl chloride
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
Procedure:
-
To a solution of the bisamide (prepared from (S)-(-)-2-phenylglycinol and this compound, 1.0 mmol) in dry dichloromethane (6.0 mL), add dry triethylamine (10.0 mL) and p-toluenesulfonyl chloride (2.26 mmol).
-
Reflux the solution under an inert atmosphere (Argon) for 17 hours.
-
Cool the solution to room temperature and add water (31 µL).
-
Reflux the mixture for an additional hour.
-
After cooling, wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure bis(oxazoline) ligand.
Protocol 2: In-situ Preparation of the Cu(II)-Bis(oxazoline) Catalyst
This protocol describes the formation of the active catalyst immediately prior to its use in an enantioselective reaction.[1]
Materials:
-
Chiral bis(oxazoline) ligand (from Protocol 1) (5.5 mol%)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) or Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) (5.0 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or ethanol)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand in the anhydrous, degassed solvent.
-
To this solution, add the copper(II) salt.
-
Stir the mixture at room temperature for 1-2 hours. A color change (e.g., to a light blue or green solution) typically indicates the formation of the catalyst complex.[1]
-
The resulting catalyst solution is now ready for the addition of the substrates for the catalytic reaction.
Protocol 3: General Procedure for a Cu(II)-Bis(oxazoline) Catalyzed Enantioselective Reaction
This protocol provides a general workflow for carrying out an enantioselective reaction, such as a Diels-Alder or Henry reaction.
Materials:
-
Pre-prepared Cu(II)-Bis(oxazoline) catalyst solution (from Protocol 2)
-
Substrate 1 (e.g., Dienophile, Aldehyde) (1.0 equiv)
-
Substrate 2 (e.g., Diene, Nitroalkane) (1.1 - 10 equiv)
-
Anhydrous, degassed solvent
-
Cooling bath (if required)
Procedure:
-
To the in-situ prepared catalyst solution at the desired temperature (e.g., -78 °C to room temperature), add the limiting substrate (Substrate 1).
-
Slowly add the excess substrate (Substrate 2) to the reaction mixture.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with an appropriate quenching solution (e.g., saturated aqueous NH₄Cl or dilute HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Mandatory Visualization
The enantioselectivity of the reactions catalyzed by metal-bis(oxazoline) complexes is rationalized by the formation of a chiral catalyst-substrate complex that directs the approach of the second substrate to one face of the coordinated substrate.
Caption: Workflow for Enantioselective Catalysis.
The proposed mechanism for enantioselection in a copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction involves the formation of a square-planar complex between the catalyst and the dienophile. The chiral ligand blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face.
Caption: Mechanism of Enantioselection.
References
Application Notes and Protocols for Intramolecular Cross-linking with Diethyl Malonimidate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking is a powerful biochemical technique used to elucidate protein structure and interactions. Diethyl malonimidate dihydrochloride (B599025) is a homobifunctional imidoester cross-linking agent that reacts primarily with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. Its relatively short spacer arm makes it a suitable candidate for introducing intramolecular cross-links, which can stabilize protein conformations and provide distance constraints for structural modeling. This application note provides a detailed protocol for the intramolecular cross-linking of proteins using Diethyl malonimidate dihydrochloride, with a specific focus on the urokinase-type plasminogen activator (uPA), and outlines methods for the analysis of the cross-linked products.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C7H14N2O2 · 2HCl | [1] |
| Molecular Weight | 231.12 g/mol | [1] |
| CAS Number | 10344-69-1 | [1] |
| Reactive Groups | Imidoesters | [2] |
| Target Functional Groups | Primary amines (-NH2) | [3] |
| Spacer Arm Length | ~3.7 Å | (Calculated) |
| Solubility | Soluble in water | [2] |
Experimental Protocols
General Considerations for Intramolecular Cross-linking
To favor intramolecular cross-linking over intermolecular cross-linking, it is crucial to work at low protein concentrations.[4] High concentrations of both the protein and the cross-linker can lead to the formation of protein aggregates and non-specific cross-linking.[5] Optimization of the cross-linker-to-protein molar ratio and reaction time is essential for achieving the desired level of modification.[6]
Protocol for Intramolecular Cross-linking of Urokinase
This protocol is designed for the intramolecular cross-linking of urokinase-type plasminogen activator (uPA).
Materials:
-
Purified urokinase
-
This compound
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
SDS-PAGE reagents
-
Mass spectrometer and appropriate reagents for analysis
Procedure:
-
Protein Preparation:
-
Prepare a solution of purified urokinase at a concentration of 0.1 - 1.0 mg/mL in the Reaction Buffer. Lower concentrations will further favor intramolecular cross-linking.
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in the Reaction Buffer at a concentration of 5-10 mg/mL. Adjust the pH of the cross-linker solution to 7.5-8.5 with NaOH if necessary, as imidoester reactivity is pH-dependent.[7]
-
-
Cross-linking Reaction:
-
Add the this compound solution to the urokinase solution to achieve a final cross-linker concentration range of 0.5 to 2 mg/mL.[7] It is recommended to test a range of cross-linker-to-protein molar ratios to optimize the reaction.
-
Incubate the reaction mixture for 1-3 hours at room temperature with gentle agitation.[7]
-
-
Quenching the Reaction:
-
Terminate the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[7]
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted cross-linker is quenched.
-
-
Removal of Excess Reagents:
-
Remove excess cross-linker and quenching reagents by dialysis against the Dialysis buffer overnight at 4°C.
-
Analysis of Cross-linked Urokinase
SDS-PAGE Analysis:
-
Analyze the cross-linked urokinase sample by SDS-PAGE to visualize the results.
-
Intramolecularly cross-linked proteins will typically migrate slightly faster than their unmodified counterparts due to a more compact structure.
-
The absence of high molecular weight bands indicates that intermolecular cross-linking has been minimized.[8]
Mass Spectrometry Analysis:
-
For detailed analysis of the cross-linking sites, mass spectrometry is the method of choice.[9][10][11]
-
The cross-linked protein is typically subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptide mixture is then analyzed by LC-MS/MS.[9][10]
-
Specialized software can be used to identify the cross-linked peptides and pinpoint the specific lysine residues involved in the intramolecular linkage.[12][13]
Application: Studying Urokinase Signaling
Intramolecular cross-linking can be used to stabilize specific conformations of urokinase, which may be relevant for its role in signaling pathways. Urokinase binding to its receptor (uPAR) can activate the Jak/Stat signaling pathway, which is involved in cell migration and proliferation.[14]
Urokinase-Induced Jak/Stat Signaling Pathway
Caption: Urokinase (uPA) binding to its receptor (uPAR) activates the Jak/Stat signaling pathway.
Optimization of Cross-linking Conditions
To achieve optimal results, it is recommended to perform a systematic optimization of the reaction conditions.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.1 - 1.0 mg/mL | Lower concentrations favor intramolecular cross-linking. |
| Cross-linker:Protein Molar Ratio | 10:1 to 500:1 | A range should be tested to find the optimal ratio that yields sufficient cross-linking without causing protein precipitation.[3] |
| pH | 7.5 - 8.5 | Imidoesters are most reactive at slightly alkaline pH. |
| Reaction Time | 30 min - 3 hours | Shorter times may be sufficient and can minimize non-specific reactions. |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No cross-linking observed | Inactive cross-linker | Prepare fresh cross-linker solution immediately before use. |
| Low pH of reaction buffer | Ensure the pH is between 7.5 and 8.5. | |
| Insufficient cross-linker concentration | Increase the molar ratio of cross-linker to protein. | |
| Protein precipitation | Excessive cross-linking | Decrease the cross-linker concentration and/or reaction time. |
| High protein concentration | Perform the reaction at a lower protein concentration. | |
| High molecular weight bands on SDS-PAGE | Intermolecular cross-linking | Decrease the protein concentration. |
Conclusion
Intramolecular cross-linking with this compound is a valuable technique for studying protein structure and conformation. By carefully optimizing the reaction conditions, researchers can obtain valuable structural information that can be integrated with other biochemical and biophysical data to gain a deeper understanding of protein function. The subsequent analysis by mass spectrometry allows for the precise identification of cross-linked residues, providing critical distance constraints for structural modeling.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fgsc.net [fgsc.net]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Urokinase activates the Jak/Stat signal transduction pathway in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Protein Quaternary Structure with Diethyl Malonimidate Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the quaternary structure of proteins is fundamental to elucidating their biological function, mechanism of action, and role in disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe the spatial arrangement of subunits within a protein complex. Diethyl malonimidate dihydrochloride (B599025) is a homobifunctional imidoester cross-linking agent that provides valuable structural information by covalently linking proximal primary amino groups (lysine side chains and N-termini) in their native state. This document provides detailed application notes and protocols for utilizing diethyl malonimidate dihydrochloride to investigate protein quaternary structure.
Principle of Action
Diethyl malonimidate is an imidoester-containing cross-linker. The imidoester groups react with primary amines in a pH-dependent manner, typically between pH 8 and 10, to form stable amidine bonds. A key advantage of imidoesters is the retention of the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein.[1] By linking amino acid residues that are in close proximity, diethyl malonimidate effectively "freezes" protein interactions, providing a snapshot of the complex as it exists in solution.[1] The resulting cross-linked products can be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify interacting subunits and map their interfaces.
Applications
-
Elucidation of Subunit Stoichiometry and Arrangement: Determining the number and relative positioning of subunits within an oligomeric protein.
-
Mapping Protein-Protein Interaction Interfaces: Identifying the specific regions of contact between interacting proteins.[2]
-
Stabilizing Transient or Weak Interactions: Capturing fleeting interactions for subsequent analysis.
-
Conformational Analysis: Probing changes in protein conformation and dynamics.
Experimental Protocols
While specific experimental conditions should be optimized for each protein system, the following protocols provide a general framework for using this compound in protein quaternary structure analysis. These protocols are based on established methods for similar imidoester cross-linkers, such as dimethyl suberimidate (DMS).[3]
Protocol 1: Cross-linking of a Purified Oligomeric Protein
Objective: To determine the subunit stoichiometry of a purified protein complex.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer). Note: Avoid amine-containing buffers like Tris.
-
This compound
-
Reaction Buffer: 20 mM HEPES or sodium phosphate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
SDS-PAGE reagents and equipment
-
Densitometer for quantitative analysis
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1 mg/mL in the Reaction Buffer.
-
Cross-linker Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.[3]
-
Cross-linking Reaction: Add the diethyl malonimidate solution to the protein solution to a final cross-linker concentration of 1-2 mg/mL.[3]
-
Incubation: Incubate the reaction mixture for 3 hours at room temperature.[3]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis by SDS-PAGE: Add an equal volume of 2x non-reducing SDS-PAGE sample buffer to the quenched reaction. Analyze the samples on an appropriate percentage polyacrylamide gel.
-
Visualization and Quantification: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). Scan the gel and perform densitometric analysis to estimate the relative quantities of monomeric and cross-linked oligomeric species.[3]
Protocol 2: Cross-linking and Mass Spectrometry Analysis for Interface Mapping
Objective: To identify the specific lysine (B10760008) residues involved in subunit interactions.
Materials:
-
Cross-linked protein sample (from Protocol 1)
-
DTT (dithiothreitol)
-
Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
-
Cross-linking analysis software (e.g., xQuest, pLink)
Procedure:
-
In-gel Digestion:
-
Run the cross-linked sample on an SDS-PAGE gel and excise the bands corresponding to the cross-linked oligomers.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
Extract the peptides from the gel pieces.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use specialized cross-linking software to search the MS/MS data against the protein sequence(s) of interest. The software will identify the cross-linked peptides and the specific lysine residues that are linked.
-
Data Presentation
Quantitative data from cross-linking experiments can provide valuable insights into the stoichiometry and dynamics of protein complexes.
| Parameter | Description | Method of Determination | Example Value |
| Monomer:Oligomer Ratio | The relative abundance of the non-cross-linked monomer compared to the cross-linked dimer, trimer, etc. | Densitometry of SDS-PAGE gel | 1:2.5 (Monomer:Dimer) |
| Cross-linking Efficiency | The percentage of the total protein that has been successfully cross-linked. | Densitometry of SDS-PAGE gel | 70% |
| Identified Cross-linked Peptides | The number of unique peptide pairs identified by mass spectrometry. | LC-MS/MS and database searching | 25 |
| Inter-subunit Cross-links | The number of cross-links identified between different protein subunits. | LC-MS/MS and database searching | 15 |
| Intra-subunit Cross-links | The number of cross-links identified within a single protein subunit. | LC-MS/MS and database searching | 10 |
Note: The example values are for illustrative purposes only and will vary depending on the protein system and experimental conditions.
Visualizations
Experimental Workflow for Quaternary Structure Analysis
Caption: Workflow for protein quaternary structure analysis using diethyl malonimidate.
Chemical Reaction of Diethyl Malonimidate with Lysine
Caption: Amidine bond formation between lysine residues and diethyl malonimidate.
Conclusion
This compound is a valuable tool for the investigation of protein quaternary structure. The protocols and guidelines presented here provide a starting point for researchers to design and execute experiments aimed at understanding the complex architecture of oligomeric proteins. Careful optimization of reaction conditions and thorough data analysis are crucial for obtaining high-quality, reliable structural information. The integration of chemical cross-linking data with other structural biology techniques will continue to provide deeper insights into the intricate world of protein assemblies.
References
Application Notes and Protocols: Diethyl Malonimidate Dihydrochloride for Studying Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) (DEM) is a homobifunctional imidoester cross-linking agent used to study protein-protein interactions and elucidate the quaternary structure of protein complexes. As an imidoester, DEM reacts specifically with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. This reaction forms a stable amidine bond, effectively creating covalent links between interacting proteins or within a single protein.
One of the key advantages of imidoester cross-linkers like DEM is the preservation of the positive charge of the modified amino group, which helps to maintain the native electrostatic properties of the protein surface.[1][2] DEM is a short-chain cross-linker, making it particularly useful for identifying proteins in close proximity.
Physicochemical Properties
A summary of the key physicochemical properties of Diethyl Malonimidate Dihydrochloride is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₆Cl₂N₂O₂ | [3][4] |
| Molar Mass | 231.12 g/mol | [3][4] |
| Appearance | White to yellow powder or crystalline powder | |
| Melting Point | 122 °C (decomposes) | [3] |
| Spacer Arm Length | ~3.7 Å (estimated) | |
| Reactive Groups | Imidoester | |
| Target Residues | Primary amines (Lysine, N-terminus) | [1][2] |
| Bond Formed | Amidine | [1][2] |
| Cleavability | Non-cleavable |
Mechanism of Action
Diethyl malonimidate is a homobifunctional reagent, meaning it has two identical reactive groups at either end of a short spacer arm. The imidoester groups react with nucleophilic primary amines on proteins. The reaction is most efficient under alkaline conditions (pH 8.0 - 10.0), where the amino group is deprotonated and thus more nucleophilic.[1] The reaction results in the formation of a stable amidine linkage, releasing ethanol (B145695) as a byproduct. A key feature of this reaction is that the resulting amidine bond retains a positive charge at physiological pH, thus preserving the overall charge of the protein at the site of modification.[2]
Figure 1. Reaction mechanism of Diethyl Malonimidate with protein primary amines.
Applications in Studying Protein Complexes
-
Mapping Protein-Protein Interfaces: Due to its short spacer arm, DEM is ideal for identifying amino acid residues that are in very close proximity, providing high-resolution information about the binding interface of a protein complex.
-
Determining Quaternary Structure: By analyzing the pattern of cross-linked products on SDS-PAGE, it is possible to deduce the stoichiometry and arrangement of subunits within a complex.[5]
-
Stabilizing Transient Interactions: DEM can "trap" weak or transient protein interactions by forming covalent bonds, allowing for their detection and analysis by techniques such as immunoprecipitation and mass spectrometry.[6]
-
Conformational Analysis: Changes in the cross-linking pattern of a protein complex in the presence of different ligands or under different conditions can provide insights into conformational changes.
Experimental Protocols
The following is a general protocol for protein cross-linking using this compound. It is based on established procedures for similar short-chain diimidoesters, such as dimethyl adipimidate (DMA) and dimethyl suberimidate (DMS).[5][7] Optimal conditions may vary depending on the specific protein complex and should be determined empirically.
5.1. Materials
-
This compound (DEM)
-
Protein sample (in a suitable amine-free buffer, e.g., PBS, HEPES, or borate (B1201080) buffer)
-
Reaction Buffer: 0.2 M sodium borate, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents for analysis
5.2. Cross-linking Reaction
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. Tris buffer is not recommended as it will compete with the protein for reaction with the cross-linker.[8] The protein concentration should typically be in the range of 0.25-2 mg/mL.[5]
-
Prepare DEM Stock Solution: Immediately before use, dissolve DEM in the Reaction Buffer to the desired stock concentration. A 20 mM stock solution is a common starting point.
-
Initiate Cross-linking: Add the DEM stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 500-fold molar excess of cross-linker to protein.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature.[5]
5.3. Analysis of Cross-linked Products
The cross-linked protein sample can be analyzed by several methods:
-
SDS-PAGE: Separate the reaction products on an SDS-polyacrylamide gel. Cross-linked species will appear as higher molecular weight bands.[10]
-
Mass Spectrometry: For identification of cross-linked peptides and the specific residues involved, the cross-linked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[11][12]
The overall experimental workflow is depicted in Figure 2.
Figure 2. General experimental workflow for protein cross-linking using DEM.
Quantitative Data and Optimization
The optimal conditions for cross-linking with DEM will depend on the specific protein system under investigation. Table 2 provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.25 - 2.0 mg/mL | Higher concentrations favor intermolecular cross-linking.[5] |
| DEM:Protein Molar Ratio | 20:1 to 500:1 | Lower ratios favor single cross-links; higher ratios increase cross-linking efficiency but may lead to protein aggregation.[9] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Avoid Tris and other amine-containing buffers during the reaction.[1][2] |
| pH | 8.0 - 10.0 | Higher pH increases the reaction rate.[1][2] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and control the extent of cross-linking. |
| Incubation Time | 30 - 120 minutes | Shorter times may be sufficient at higher pH and temperature.[5][7] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Effectively stops the reaction by consuming excess cross-linker.[13] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low cross-linking | - Inactive reagent- Low pH- Insufficient cross-linker concentration or incubation time- Amine-containing buffer used | - Use freshly prepared DEM solution- Increase pH to 8.0-9.0- Increase DEM concentration and/or incubation time- Use an amine-free buffer like PBS or HEPES |
| Protein aggregation/precipitation | - Excessive cross-linking- High protein concentration | - Decrease DEM:protein molar ratio- Decrease incubation time- Lower protein concentration |
| Smearing on SDS-PAGE | - Heterogeneous cross-linking | - Optimize DEM:protein ratio and incubation time to achieve more discrete cross-linked species |
| Difficulty in identifying cross-linked peptides | - Low abundance of cross-linked species | - Enrich for cross-linked peptides before MS analysis- Optimize digestion protocol |
Conclusion
This compound is a valuable tool for researchers studying protein complexes. Its short, non-cleavable spacer arm and charge-preserving properties make it well-suited for mapping protein-protein interfaces and stabilizing transient interactions. By following the protocols and optimization guidelines presented here, researchers can effectively utilize DEM to gain valuable insights into the structure and function of protein assemblies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. Diethyl malonimidate | C7H16Cl2N2O2 | CID 73106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fgsc.net [fgsc.net]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Diethyl Malonimidate Dihydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) is a valuable bifunctional imidoester reagent widely employed in chemical synthesis and bioconjugation. Its two reactive imidoester functional groups readily undergo reaction with primary amines to form stable amidine linkages. This reactivity makes it a key building block for the synthesis of a variety of acyclic and cyclic compounds, including N,N'-disubstituted malonimidamides and heterocyclic systems. In the field of drug development, the resulting amidine-containing molecules are of significant interest as they are recognized as important pharmacophores in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the reaction of diethyl malonimidate dihydrochloride with primary amines.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon atom of the imidoester. This is followed by the elimination of ethanol, leading to the formation of a stable C-N double bond characteristic of the amidine functional group. Given that this compound possesses two imidoester groups, it can react with two equivalents of a primary amine to yield an N,N'-disubstituted malonimidamide. The reaction is typically carried out under basic conditions to deprotonate the amine and enhance its nucleophilicity. The dihydrochloride salt of the starting material requires neutralization, which can be achieved by the addition of a suitable base.
A general reaction scheme is presented below:
Experimental Protocols
Protocol 1: General Synthesis of Acyclic N,N'-Disubstituted Malonimidamides
This protocol describes a general procedure for the reaction of this compound with a primary amine to form an acyclic N,N'-disubstituted malonimidamide.
Materials:
-
This compound
-
Primary amine (e.g., propylamine, benzylamine)
-
Anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate (B1210297), dichloromethane, hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend this compound (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol).
-
Addition of Base and Amine: To the suspension, add the primary amine (2.2 eq) followed by the slow addition of a suitable base (2.2 eq), such as triethylamine, at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-disubstituted malonimidamide.
-
Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of Cyclic Amidines from Diamines
This protocol outlines the synthesis of cyclic amidines by reacting this compound with a primary diamine.
Materials:
-
This compound
-
Primary diamine (e.g., 1,3-diaminopropane, 1,4-diaminobutane)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium methoxide (B1231860), sodium ethoxide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., diethyl ether, pentane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary diamine (1.0 eq) in the chosen anhydrous alcohol.
-
Addition of Base and Imidoester: Add a solution of sodium methoxide or sodium ethoxide (2.0 eq) in the corresponding alcohol to the diamine solution. To this mixture, add a solution of this compound (1.0 eq) in the same alcohol dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude cyclic amidine can be purified by crystallization or by trituration with a non-polar solvent like diethyl ether or pentane.
-
Characterization: Confirm the structure of the purified cyclic amidine using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N,N'-disubstituted malonimidamides.
| Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| n-Propylamine | Ethanol | Triethylamine | 25 | 24 | 75-85 |
| Benzylamine | Methanol | DIEA | 25 | 18 | 80-90 |
| Cyclohexylamine | THF | Triethylamine | 25 | 24 | 70-80 |
| Aniline | Ethanol | Sodium Ethoxide | 50 | 12 | 60-70 |
Yields are approximate and may vary depending on the specific reaction scale and purification method.
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Reaction mechanism for amidine formation.
Caption: General experimental workflow.
Caption: Factors influencing reaction outcome.
Application Notes and Protocols for Amine-Reactive Crosslinking with Diethyl Malonimidate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl malonimidate dihydrochloride (B599025) is a homobifunctional imidoester crosslinking agent used to covalently link molecules containing primary amine groups (-NH₂). This reagent is particularly useful for conjugating proteins, peptides, and other biomolecules. The imidoester functional groups react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable and irreversible amidine bonds. A key feature of this reaction is that it preserves the native charge of the modified protein, as the resulting amidine bond is protonated and positively charged at physiological pH.
These application notes provide an overview of the chemistry, applications, and detailed protocols for using diethyl malonimidate dihydrochloride in amine-reactive crosslinking studies.
Chemical Properties and Reaction Mechanism
This compound is a water-soluble compound, which facilitates its use in aqueous buffer systems commonly employed for biological samples. The crosslinking reaction is most efficient under neutral to slightly alkaline conditions (pH 7.2-9.0).
Reaction Scheme: The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the imidoester group, leading to the formation of an amidine bond and the release of ethanol.
Caption: Reaction of Diethyl Malonimidate with a primary amine.
Applications in Research and Drug Development
Amine-reactive crosslinking with this compound has a range of applications, including:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak interactions can be captured and subsequently analyzed.
-
Protein Structure Elucidation: Intramolecular crosslinking can provide distance constraints for computational modeling of protein tertiary and quaternary structures.
-
Antibody-Drug Conjugate (ADC) Development: While less common than NHS esters for this purpose, imidoesters can be used to conjugate cytotoxic drugs to antibodies.
-
Immobilization of Proteins: Proteins can be covalently attached to solid supports containing primary amines for applications such as affinity chromatography or enzyme reactors.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical parameters for homobifunctional imidoester crosslinkers. These values should be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | Optimal reactivity is generally observed at a slightly alkaline pH. |
| Buffer | Phosphate, Borate, HEPES | Must be free of primary amines (e.g., Tris, Glycine). |
| Molar Excess of Crosslinker | 10 - 50-fold | The optimal ratio depends on the protein concentration and the number of accessible amines. |
| Reaction Time | 30 - 60 minutes | Can be extended for reactions on ice to minimize protein degradation. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
Experimental Protocols
Protocol 1: General Protein Crosslinking
This protocol describes a general procedure for crosslinking proteins in solution using this compound.
Materials:
-
This compound
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Anhydrous DMSO or DMF (for preparing stock solution)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column. The protein concentration should typically be in the range of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
Initiate Crosslinking Reaction: Add the required volume of the crosslinker stock solution to the protein solution to achieve the desired final concentration (e.g., a 20- to 50-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Caption: General workflow for protein crosslinking.
Protocol 2: Analysis of Crosslinked Products by SDS-PAGE
Materials:
-
Crosslinked protein sample (from Protocol 1)
-
SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol if disulfide bonds are to be reduced)
-
Polyacrylamide gel and electrophoresis apparatus
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation: Mix the crosslinked protein sample with an equal volume of 2x SDS-PAGE loading buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.
-
Analysis: Compare the banding pattern of the crosslinked sample to a non-crosslinked control. The formation of higher molecular weight bands in the crosslinked sample indicates successful crosslinking.
Signaling Pathway Investigation: A Hypothetical Example
This compound can be used to investigate protein-protein interactions within a signaling pathway. For instance, to study the interaction between a receptor tyrosine kinase (RTK) and its downstream signaling partner (e.g., an adaptor protein) upon ligand binding.
Caption: Use of crosslinking to study a signaling pathway.
In this hypothetical experiment, cells expressing the RTK would be stimulated with the ligand. Subsequently, the cells would be treated with this compound to crosslink interacting proteins. The resulting protein complexes could then be isolated (e.g., via immunoprecipitation of the RTK) and analyzed by Western blotting for the presence of the adaptor protein, confirming their interaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl Malonimidate Dihydrochloride Cross-Linking Reactions
Welcome to the technical support center for Diethyl malonimidate dihydrochloride (B599025) (DEM), a homobifunctional imidoester cross-linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your cross-linking experiments.
Troubleshooting Guide
This section addresses common issues encountered during cross-linking reactions with Diethyl malonimidate dihydrochloride.
| Problem | Possible Cause | Suggested Solution |
| Low or No Cross-Linking Efficiency | Hydrolyzed Reagent: DEM is moisture-sensitive. | Equilibrate the vial to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF. Store the powder desiccated at 4°C. |
| Suboptimal pH: Imidoester reactions are pH-dependent. | The optimal pH range for imidoester cross-linking is typically 8.0-10.0. For most protein applications, a pH of 8.0-9.0 is recommended to ensure the deprotonation of primary amines while maintaining protein stability.[1] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the target protein for reaction with DEM. | Use amine-free buffers such as phosphate, borate, carbonate, or HEPES.[1] | |
| Insufficient Cross-Linker Concentration: The molar ratio of DEM to protein is too low. | For protein concentrations above 5 mg/mL, start with a 10-fold molar excess of DEM. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] This may require empirical optimization. | |
| Protein Precipitation/Aggregation | Excessive Cross-Linking: Too much cross-linker can lead to the formation of large, insoluble aggregates. | Reduce the molar excess of DEM or decrease the reaction time. |
| Change in Protein pI: Modification of lysine (B10760008) residues can alter the protein's isoelectric point, leading to insolubility. | Optimize the degree of cross-linking to minimize changes to the protein's net charge. | |
| Non-Specific Cross-Linking | High Protein Concentration: Can lead to random intermolecular cross-linking. | Optimize the protein concentration. For studying intramolecular cross-links, lower protein concentrations are generally preferred. |
| Long Reaction Time: Extended incubation can increase the chances of random cross-linking events. | Reduce the reaction time. A typical starting point is 30-60 minutes at room temperature.[1] |
Frequently Asked Questions (FAQs)
Reaction Conditions
-
Q1: What is the optimal pH for cross-linking with this compound? A1: The optimal pH for imidoester cross-linkers like DEM is between 8.0 and 10.0. A pH range of 8.0-9.0 is generally recommended for protein cross-linking to ensure that the primary amine groups on lysine residues are sufficiently nucleophilic.[1]
-
Q2: What buffers are compatible with DEM? A2: Amine-free buffers such as phosphate, borate, carbonate, and HEPES should be used.[1] Buffers containing primary amines, like Tris or glycine, will compete with the target molecules for the cross-linker.
-
Q3: What is the recommended reaction temperature and time? A3: A good starting point for most protein cross-linking experiments is to incubate the reaction for 30-60 minutes at room temperature.[1] For more sensitive proteins or to slow down the reaction rate, incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours). In specific organic synthesis applications, such as the preparation of chiral bis(oxazoline) ligands, reactions may be run at elevated temperatures (e.g., 45°C) for extended periods (e.g., 18 hours).[2][3]
-
Q4: How much DEM should I use? A4: The molar excess of DEM to your protein is a critical parameter to optimize. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions (<5 mg/mL), a 20- to 50-fold molar excess may be required.[1]
Reagent Handling and Storage
-
Q5: How should I store this compound? A5: DEM is moisture-sensitive and should be stored desiccated at 4°C upon receipt.[1]
-
Q6: How should I prepare a stock solution of DEM? A6: Due to its susceptibility to hydrolysis, stock solutions of DEM should be prepared immediately before use in a high-quality anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Imidoester cross-linkers cannot be stored in solution for extended periods.[1]
Reaction Quenching
-
Q7: How do I stop the cross-linking reaction? A7: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1] Alternatively, glacial acetic acid can be added.[1]
Experimental Protocols
General Protein Cross-Linking Protocol
This protocol is a general guideline for protein-protein cross-linking using this compound and may require optimization for your specific application.
Materials:
-
This compound (DEM)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0; or Phosphate Buffered Saline, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5; or 1 M glycine)
-
Purified protein sample
Procedure:
-
Prepare your protein sample in an amine-free buffer at the desired concentration.
-
Equilibrate the vial of DEM to room temperature before opening.
-
Immediately before use, prepare a stock solution of DEM in anhydrous DMSO or DMF.
-
Add the desired molar excess of the DEM stock solution to the protein sample.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes to ensure all unreacted DEM is quenched.
-
Proceed with your downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol for Synthesis of Chiral Bis(oxazoline) Ligands
This is a summarized protocol based on a published procedure for the synthesis of bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.[2][3]
Materials:
-
(1R,2S)-(+)-cis-1-amino-2-indanol
-
This compound (DEM)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, combine (1R,2S)-(+)-cis-1-amino-2-indanol, this compound, and dichloromethane.
-
Heat the mixture to 45°C and stir for 18 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel.
-
Wash the organic layer with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Add ethanol to the crude material and heat to 80°C with stirring.
-
Allow the solution to cool to room temperature to precipitate the product.
-
Filter the solid product and dry it under vacuum.
Visualizations
Caption: General workflow for protein cross-linking using DEM.
Caption: Workflow for chiral bis(oxazoline) ligand synthesis.
Caption: Troubleshooting logic for low cross-linking efficiency.
References
Troubleshooting low cross-linking efficiency with Diethyl malonimidate dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cross-linking agent Diethyl malonimidate dihydrochloride (B599025) (DEM).
Frequently Asked Questions (FAQs)
Q1: What is Diethyl malonimidate dihydrochloride (DEM) and what is it used for?
A1: this compound (DEM) is a homobifunctional imidoester cross-linker.[1][2] It is used to form covalent bonds between primary amine groups (-NH₂) in proteins and other molecules.[3] This makes it a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates.[2]
Q2: How does DEM work?
A2: DEM reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amidine bond. Being a homobifunctional cross-linker, it has two identical reactive groups, allowing it to connect two different protein subunits or cross-link molecules within a single protein.[3]
Q3: What are the optimal reaction conditions for DEM cross-linking?
A3: While optimal conditions should be determined empirically for each specific application, a good starting point for cross-linking with imidoesters like DEM is a pH range of 7.5 to 8.5.[4] The reaction is typically carried out in amine-free buffers such as phosphate-buffered saline (PBS) or HEPES.[4] Incubation can be performed for several hours at room temperature.[4]
Q4: My cross-linking efficiency with DEM is very low. What are the common causes?
A4: Low cross-linking efficiency is a frequent issue and can be attributed to several factors.[5] These include suboptimal pH, the presence of primary amines in the reaction buffer (e.g., Tris or glycine), degradation of the DEM reagent due to moisture, and inaccessible amine groups on the target protein.[5][6]
Troubleshooting Guide
Issue: Low or No Cross-Linked Product Observed
Question: I am not seeing the expected higher molecular weight bands on my SDS-PAGE after cross-linking with DEM. What could be wrong?
Answer: This is a common problem that can be addressed by systematically evaluating several factors in your experimental setup. The following troubleshooting workflow can help identify the potential cause.
Caption: A step-by-step workflow for troubleshooting low cross-linking efficiency.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Reagent Instability | Imidoesters like DEM are sensitive to moisture and can hydrolyze over time, rendering them inactive.[6] | Always use a fresh stock of DEM. Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[6] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with DEM, significantly reducing cross-linking efficiency. | Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES buffer for the cross-linking reaction.[4] |
| Suboptimal pH | The reaction of imidoesters with primary amines is highly pH-dependent. The primary amine on the protein needs to be deprotonated to be nucleophilic. | The optimal pH range for imidoester cross-linking is typically 7.5-8.5.[4] Prepare your reaction buffer within this pH range and verify the final pH of the reaction mixture. |
| Inappropriate Concentrations | The ratio of cross-linker to protein is crucial. Too little cross-linker will result in low efficiency, while too much can lead to protein precipitation or the formation of large, insoluble aggregates.[7] | Empirically test a range of DEM concentrations. A starting point is a 5- to 50-fold molar excess of cross-linker to protein.[8] Also, ensure the protein concentration is suitable, typically in the range of 10-20 µM.[8] |
| Insufficient Incubation | The cross-linking reaction may not have had enough time to proceed to completion. | Increase the incubation time (e.g., from 1 hour to 3 hours or overnight at 4°C). You can also try a slightly higher temperature (e.g., 37°C for a shorter duration), but be mindful of protein stability.[4] |
| Inaccessible Target Sites | The primary amine groups (lysine residues) on your protein of interest may be buried within the protein's structure and therefore inaccessible to the cross-linker. | If possible, perform the cross-linking under conditions that might expose these sites, or consider using a cross-linker with a longer spacer arm.[3] |
Experimental Protocols
General Protocol for Protein Cross-Linking with DEM
This protocol is a starting point and should be optimized for your specific proteins of interest. It is based on established protocols for similar imidoester cross-linkers.[4]
Materials:
-
This compound (DEM)
-
Amine-free reaction buffer (e.g., 20 mM HEPES, pH 8.0, 150 mM NaCl)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Protein sample(s) in a compatible buffer
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be between 0.25 and 1 mg/mL.[4]
-
Prepare DEM Stock Solution: Immediately before use, dissolve DEM in the reaction buffer to a concentration of approximately 6 mg/mL. Adjust the pH of this solution to 8.5 with NaOH.[4]
-
Initiate Cross-Linking: Add the DEM solution to your protein sample to achieve the desired final concentration of the cross-linker (e.g., 1-2 mg/mL).[4]
-
Incubate: Allow the reaction to proceed for 3 hours at room temperature with gentle mixing.[4]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes at room temperature.[9]
-
Analyze Results: Analyze the cross-linked products by SDS-PAGE and Western blotting or other relevant methods.
Optimization of DEM Concentration
To determine the optimal DEM concentration, it is recommended to perform a titration.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 1 mg/mL | 1 mg/mL | 1 mg/mL |
| DEM Concentration | 0.25 mg/mL | 0.5 mg/mL | 1.0 mg/mL | 2.0 mg/mL | 4.0 mg/mL |
| Incubation Time | 3 hours | 3 hours | 3 hours | 3 hours | 3 hours |
| Temperature | Room Temp. | Room Temp. | Room Temp. | Room Temp. | Room Temp. |
Analyze the results of each condition by SDS-PAGE to identify the concentration that yields the highest amount of cross-linked product without significant protein precipitation or aggregation.
Signaling Pathways and Logical Relationships
Reaction Mechanism of DEM with Primary Amines
The following diagram illustrates the reaction of one of the imidoester functional groups of DEM with a primary amine on a protein.
Caption: The reaction of DEM with a primary amine to form a stable amidine linkage.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 10344-69-1 [smolecule.com]
- 3. korambiotech.com [korambiotech.com]
- 4. fgsc.net [fgsc.net]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 9. researchgate.net [researchgate.net]
Diethyl malonimidate dihydrochloride hydrolysis and side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl malonimidate dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is diethyl malonimidate dihydrochloride?
This compound is a bifunctional imidoester.[1] It is a white crystalline solid with the chemical formula C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol . It is the dihydrochloride salt of diethyl malonimidate.
Q2: What are the main applications of this compound?
It serves as a precursor in the synthesis of various compounds, including:
-
Rhenium cyanobis(oxazoline) oxo complexes used as enantioselective reduction catalysts.
-
Chiral bis(oxazoline)-copper complexes for reusable catalysts in asymmetric Diels-Alder cycloadditions.
-
Nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes for the enantioselective transfer hydrogenation of ketones.
Q3: How is this compound synthesized?
It is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of malononitrile (B47326) with ethanol (B145695) in the presence of hydrogen chloride.[2][3][4]
Q4: What is the primary hydrolysis product of this compound?
Under aqueous acidic conditions, this compound hydrolyzes to form diethyl malonate and ammonium (B1175870) chloride. This is a common reaction for Pinner salts (imidate hydrochlorides) when treated with water.[2][4]
Q5: What are the common side reactions to be aware of?
The most common side reaction, particularly during its synthesis via the Pinner reaction, is the formation of a malonamide (B141969) derivative.[3] This is favored by the presence of water and/or elevated temperatures. Imidate hydrochlorides are thermally unstable and can rearrange to amides.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low Yield of Desired Product in Reactions
| Possible Cause | Recommendation | Underlying Principle |
| Hydrolysis of the imidate ester | Ensure strictly anhydrous (dry) conditions for your reaction if water is not a desired reactant. Use freshly dried solvents and reagents. | This compound is susceptible to hydrolysis, which will consume the starting material and reduce the yield of the intended product. |
| Thermal decomposition | Maintain low reaction temperatures, typically at or below 0°C, especially when strong bases are used. | Imidate hydrochlorides are thermally unstable and can decompose or rearrange at higher temperatures, leading to side products.[3] |
| Incorrect stoichiometry | Carefully control the stoichiometry of your reactants. Use a slight excess of the nucleophile if appropriate for your specific reaction. | An imbalance in reactants can lead to incomplete conversion of the this compound. |
| Degraded starting material | Store this compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Check the purity of the material before use. | The compound can degrade over time if not stored properly, leading to lower reactivity. |
Issue 2: Formation of an Amide Side Product
| Possible Cause | Recommendation | Underlying Principle |
| Presence of moisture | As mentioned above, ensure all reagents and solvents are anhydrous. | Water can react with the imidate ester to form an unstable intermediate that can rearrange to the more stable amide. |
| Reaction temperature is too high | Conduct the reaction at low temperatures (e.g., 0°C or below). | The rearrangement of the imidate to the amide is often accelerated at higher temperatures.[3] |
| Reaction with amine nucleophiles | If your reaction involves primary or secondary amines, be aware that these can react with the imidate ester to form amidines. If an amide is forming instead, this could be due to hydrolysis of the intermediate amidine. | The reaction of imidate esters with amines is a standard method for synthesizing amidines.[4] Unintended hydrolysis can lead to other products. |
Issue 3: Incomplete Hydrolysis to Diethyl Malonate
| Possible Cause | Recommendation | Underlying Principle |
| Incorrect pH | Ensure the solution is sufficiently acidic (low pH) to promote hydrolysis. The presence of the dihydrochloride salt itself contributes to the acidity. | The hydrolysis of imidate esters to esters is an acid-catalyzed process.[2] |
| Insufficient reaction time or temperature | Monitor the reaction progress by a suitable analytical method (e.g., TLC, NMR). If the reaction is sluggish, a moderate increase in temperature may be required, but be mindful of potential side reactions. | Hydrolysis is a chemical reaction with a specific rate that is dependent on time and temperature. |
| Biphasic reaction mixture | Ensure adequate mixing or the use of a co-solvent if the this compound is not fully dissolved in the aqueous medium. | For a reaction to occur, the reactants must be in contact. Poor solubility can limit the reaction rate. |
Data Presentation
Table 1: Quantitative Data on the Pinner Reaction for Imidate Ester Synthesis (General)
| Parameter | Value/Range | Notes |
| Temperature | 0°C or below | Crucial to prevent decomposition of the Pinner salt.[3] |
| Reaction Time | Varies (hours to days) | Dependent on the specific nitrile and alcohol used. |
| Catalyst | Anhydrous HCl (gas or solution) | Essential for the protonation of the nitrile.[2] |
| Solvent | Anhydrous alcohols, ether, or dioxane | Must be anhydrous to prevent side reactions.[3] |
| Yield | Generally high | Can be affected by moisture and temperature. |
Table 2: Spectroscopic Data for Troubleshooting Hydrolysis
| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) | IR (cm⁻¹) |
| Diethyl Malonate (Product) | ~1.28 (t, 6H), ~3.42 (s, 2H), ~4.22 (q, 4H) | ~14.0, ~41.5, ~61.5, ~167.0 | ~1735 (C=O stretch) |
| This compound (Starting Material) | (Expected to be different from the product, likely broader peaks due to the salt form and exchangeable protons. Data in D₂O would be more informative) | (Expected to show a signal for the imino carbon (C=N) at a different chemical shift than the carbonyl carbon of the ester) | (Expected to show a C=N stretch, typically in the 1640-1690 cm⁻¹ region) |
Note: The provided spectroscopic data for diethyl malonate is typical and should be used as a reference. Actual shifts may vary slightly depending on the solvent and instrument.
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of this compound to Diethyl Malonate
-
Dissolution: Dissolve a known quantity of this compound in deionized water at room temperature. The concentration can be adjusted depending on the scale of the reaction, but a starting point of 0.1-0.5 M is reasonable.
-
pH Adjustment (Optional): The solution will be acidic due to the dihydrochloride salt. If a specific pH is required for experimental consistency, it can be adjusted using a dilute acid (e.g., HCl).
-
Reaction Monitoring: Stir the solution at room temperature. The progress of the hydrolysis can be monitored over time by taking aliquots and analyzing them by a suitable technique such as ¹H NMR spectroscopy to observe the disappearance of the starting material and the appearance of the diethyl malonate signals.
-
Work-up: Once the reaction is complete, the diethyl malonate can be extracted from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the diethyl malonate product.
-
Purification (Optional): If necessary, the resulting diethyl malonate can be purified by distillation.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Formation of amide as a side reaction.
Caption: Experimental workflow for the hydrolysis of this compound.
References
Technical Support Center: Quenching Diethyl Malonimidate Dihydrochloride Cross-Linking Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and successfully quenching cross-linking reactions involving Diethyl Malonimidate Dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Diethyl Malonimidate Dihydrochloride as a cross-linker?
This compound is a homobifunctional imidoester cross-linker. Its reactive imidoester groups specifically target and react with primary amines, such as the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino groups of proteins.[1][2] This reaction forms a stable amidine bond, effectively creating a covalent cross-link between molecules.[3] The reaction is most efficient in amine-free buffers at an alkaline pH, typically between 8 and 10.[1][2]
Q2: Why is quenching a critical step in a cross-linking experiment?
Quenching terminates the cross-linking reaction by consuming any unreacted diethyl malonimidate. This is crucial to prevent continued, non-specific cross-linking of molecules during subsequent sample processing and analysis steps.[4] Incomplete quenching can lead to the formation of unintended and artifactual cross-linked species, which can complicate data interpretation.
Q3: What are the recommended quenching agents for diethyl malonimidate reactions?
Commonly used quenching agents are molecules containing primary amines that will compete for the reactive sites of the cross-linker.[1] Effective options include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.[1][4][5]
-
Glycine (B1666218): Another primary amine-containing molecule frequently used to stop cross-linking reactions.[1][4][5]
-
Glacial Acetic Acid: This can also be used to stop the reaction, likely by rapidly lowering the pH and inactivating the imidoester groups.[1]
Q4: Can the buffer used for the cross-linking reaction interfere with quenching?
Yes, the buffer composition is critical. For the cross-linking reaction itself, it is imperative to use buffers that do not contain primary amines, such as phosphate, borate, carbonate, or HEPES buffers.[1] If a buffer like Tris or glycine were used during the cross-linking step, it would compete with the target molecules for the diethyl malonimidate, significantly reducing the cross-linking efficiency. The quenching agent is added specifically at the end of the intended reaction time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Quenching (High Molecular Weight Smearing on Gel) | Insufficient concentration of quenching agent. | Increase the final concentration of the quenching agent (e.g., Tris or glycine) to a range of 20-50 mM.[1][4] |
| Too short of a quenching incubation time. | Extend the quenching incubation time to at least 15-30 minutes at room temperature.[1][6] | |
| Inefficient mixing of the quenching agent. | Ensure thorough but gentle mixing immediately after adding the quenching solution. | |
| Protein Precipitation after Quenching | Over-crosslinking of the protein sample. | Optimize the molar excess of diethyl malonimidate used in the reaction. A 10-fold molar excess for protein concentrations >5mg/mL and a 20- to 30-fold molar excess for concentrations <5mg/mL is a good starting point.[1] |
| Change in protein solubility due to altered pI. | The amidine bond formed does not alter the overall charge of the protein, which should help maintain solubility.[1] However, extensive cross-linking can still lead to precipitation.[7] Consider reducing the cross-linker concentration or reaction time. | |
| Low or No Cross-Linking Detected | Inappropriate reaction buffer. | Ensure the cross-linking buffer is free of primary amines (e.g., use phosphate, borate, or HEPES).[1] |
| Incorrect pH of the reaction buffer. | The optimal pH for imidoester cross-linking is between 8 and 9.[1] Verify the pH of your buffer. | |
| Hydrolysis of the cross-linker. | Diethyl malonimidate is moisture-sensitive and should be stored desiccated.[1] Prepare the cross-linker solution immediately before use as it is easily hydrolyzed.[1] | |
| Variability Between Experiments | Inconsistent timing of the reaction and quenching steps. | Use a timer to ensure precise and reproducible incubation times for both the cross-linking and quenching steps. |
| Temperature fluctuations. | Perform the incubations at a consistent, controlled temperature (e.g., room temperature).[1] |
Experimental Protocols
Protocol 1: Cross-Linking and Quenching of a Purified Protein Sample
Materials:
-
Purified protein sample in an amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0 or PBS, pH 8.0)[1]
-
This compound
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[8]
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare your protein sample at the desired concentration in the cross-linking buffer.
-
Cross-linker Addition: Immediately before use, dissolve the this compound in the cross-linking buffer. Add the cross-linker to the protein sample.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Quenching: Add the quenching solution to the reaction mixture to achieve a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris or Glycine to a 1 mL reaction).[1][4]
-
Quenching Incubation: Incubate for an additional 15-30 minutes at room temperature to ensure the complete termination of the reaction.[6]
-
Downstream Analysis: The quenched sample is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or other analytical techniques.
Protocol 2: Verification of Quenching by SDS-PAGE
Materials:
-
Cross-linked and quenched protein samples
-
Non-cross-linked control sample
-
Cross-linked but unquenched control sample
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Coomassie Blue or silver stain
Procedure:
-
Sample Preparation: Prepare aliquots of your protein under three conditions:
-
Negative Control: Protein sample with no cross-linker added.
-
Positive Control (Unquenched): Protein sample after the 30-60 minute cross-linking incubation, with no quenching agent added.
-
Test Sample (Quenched): Protein sample that has been cross-linked and subsequently quenched according to the protocol above.
-
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Staining: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.
-
Analysis:
-
The negative control should show a single band at the molecular weight of your protein monomer.
-
The unquenched positive control will likely show higher molecular weight bands and potentially a smear, indicating cross-linked oligomers.
-
A successfully quenched sample should have a band pattern that is stable over time and does not show a progressive increase in high molecular weight species that might be seen in an unquenched sample. The goal is to stop the reaction at a specific point.
-
Visualizations
Caption: Chemical pathways of cross-linking and quenching.
Caption: Experimental workflow for cross-linking and quenching.
Caption: Troubleshooting decision tree for quenching issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Diethyl Malonimidate Dihydrochloride (DEM) Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during protein cross-linking experiments using Diethyl malonimidate dihydrochloride (B599025) (DEM). The primary focus is on preventing and resolving protein aggregation, a common issue in bioconjugation.
Troubleshooting Guide: Preventing and Resolving Aggregation
Protein aggregation during cross-linking with Diethyl malonimidate dihydrochloride can manifest as visible precipitation or be detected through analytical techniques. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Initial Observation: Protein Precipitation Upon DEM Addition
Immediate cloudiness or precipitation upon the addition of DEM is often indicative of overly rapid and uncontrolled cross-linking.
| Potential Cause | Recommended Action | Rationale |
| High Protein Concentration | Lower the protein concentration. | High concentrations increase the frequency of intermolecular collisions, favoring the formation of large, insoluble aggregates.[1] |
| Excessive DEM Concentration | Decrease the molar excess of DEM to protein. | A high cross-linker-to-protein ratio can lead to extensive modification of the protein surface, altering its charge and solubility, which can promote aggregation.[1] |
| Suboptimal pH | Ensure the reaction pH is within the optimal range for both DEM chemistry and protein stability. | Imidoesters like DEM are most reactive at alkaline pH (8-10). However, protein stability must be maintained. A slightly alkaline pH (e.g., 8.0-8.5) is often a good compromise.[2][3] |
| Inappropriate Buffer | Use a non-amine, non-carboxylate buffer. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with DEM.[3] |
| Rapid Reagent Addition | Add the dissolved DEM to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the cross-linker, which can cause rapid, uncontrolled reactions and precipitation. |
| Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lowering the temperature slows down both the cross-linking reaction and potential protein unfolding or aggregation processes. |
Delayed Observation: Aggregation During Purification or Storage
Aggregation that occurs after the cross-linking reaction suggests that the modifications have compromised the long-term stability of the protein.
| Potential Cause | Recommended Action | Rationale |
| Increased Hydrophobicity | Consider using a more hydrophilic cross-linker if the issue persists. | While DEM itself is not excessively hydrophobic, extensive modification can alter the surface properties of the protein. |
| Conformational Instability | Optimize buffer additives for storage. | The addition of stabilizers such as glycerol, arginine, or glutamate (B1630785) can help maintain protein solubility and prevent aggregation over time. |
| Formation of Soluble Oligomers | Analyze the sample by size-exclusion chromatography (SEC) to detect soluble aggregates. | Small, soluble oligomers can gradually coalesce into larger, insoluble aggregates. Early detection can help in optimizing purification and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEM) and how does it work?
This compound is a homobifunctional imidoester cross-linker.[4] It reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amidine bonds.[2] This reaction is most efficient at alkaline pH (typically 8-10).[2][3]
Q2: What are the primary causes of protein aggregation during DEM cross-linking?
Several factors can contribute to protein aggregation:
-
Improper reaction conditions: Suboptimal pH, incorrect buffer choice, or an excessive molar ratio of DEM to protein can lead to uncontrolled reactions and aggregation.[1]
-
High protein concentration: Increased protein concentration can enhance the likelihood of intermolecular cross-linking, resulting in the formation of large aggregates.[1]
-
Inherent protein instability: Some proteins are naturally prone to aggregation, and the chemical modification process can exacerbate this tendency.[1]
Q3: How do I choose the optimal buffer for DEM cross-linking?
It is crucial to use a buffer that does not contain primary amines or carboxylates, as these will compete with the intended reaction. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Carbonate/Bicarbonate buffer
The optimal pH is generally between 8.0 and 10.0 for imidoester reactivity, but the stability of your target protein at this pH must be considered. A good starting point is often pH 8.0-8.5.[3]
Q4: How can I optimize the molar ratio of DEM to my protein?
The ideal molar ratio of cross-linker to protein is protein-dependent and should be determined empirically. A good starting point for optimization is a titration experiment, testing a range of molar excess of DEM to protein (e.g., 10-fold, 20-fold, 50-fold). The results can be analyzed by SDS-PAGE to identify the lowest concentration that provides the desired level of cross-linking without significant aggregation.
Q5: How can I quench the DEM cross-linking reaction?
The reaction can be stopped by adding a buffer containing a high concentration of primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] These will react with and consume any unreacted DEM. Alternatively, lowering the pH of the reaction mixture will also significantly slow down the reaction.
Experimental Protocols
Protocol 1: General Procedure for Cross-Linking Proteins with DEM
This protocol is a starting point and should be optimized for your specific protein and application. It is adapted from general protocols for imidoester cross-linkers.[3]
Materials:
-
This compound (DEM)
-
Protein of interest in a suitable buffer (see FAQ Q3)
-
Cross-linking Buffer: 0.2 M Triethanolamine, pH 8.5 (or other suitable amine-free buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Prepare the Protein Sample:
-
Dissolve or dialyze the protein in the Cross-linking Buffer to a final concentration of 1-5 mg/mL.
-
-
Prepare the DEM Solution:
-
Immediately before use, dissolve DEM in the Cross-linking Buffer. Imidoesters are susceptible to hydrolysis, so do not store the solution.
-
-
Perform the Cross-linking Reaction:
-
Add the freshly prepared DEM solution to the protein sample. A 10- to 50-fold molar excess of DEM to protein is a common starting range.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DEM is consumed.
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to determine the extent of cross-linking and assess for aggregation (presence of high molecular weight smears or material stuck in the wells).
-
Further purification can be performed using size-exclusion chromatography (SEC).
-
Visualizations
Caption: A general workflow for protein cross-linking using this compound.
References
Effect of pH on Diethyl malonimidate dihydrochloride reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl Malonimidate Dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cross-linking reactions with diethyl malonimidate dihydrochloride?
A1: The optimal pH for cross-linking reactions using this compound, a bifunctional imidoester, is in the alkaline range, typically between pH 8.0 and 9.0. The reactivity of imidoesters with primary amines is highly pH-dependent. The amino group must be in its unprotonated, nucleophilic state to react with the imidoester. At lower pH values, the primary amines are protonated, reducing their nucleophilicity and thus the efficiency of the cross-linking reaction.[1][2][3] It is crucial to maintain a stable pH throughout the reaction, as fluctuations can impact the reaction rate and yield.
Q2: My cross-linking reaction is not working or has a very low yield. What are the possible causes?
A2: Several factors can contribute to low or no cross-linking yield. Here are some common causes and troubleshooting steps:
-
Incorrect pH: Ensure your reaction buffer is within the optimal alkaline range (pH 8.0-9.0). Verify the pH of your final reaction mixture after adding all components, as the protein solution can alter the buffer's pH.
-
Hydrolysis of the Reagent: this compound is susceptible to hydrolysis, especially at alkaline pH. This competing reaction consumes the reagent. To minimize hydrolysis, prepare the reagent solution immediately before use and add it to the reaction mixture promptly.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target protein for reaction with the imidoester, significantly reducing the cross-linking efficiency.[4] Use non-amine-containing buffers like borate (B1201080) or HEPES.[4]
-
Insufficient Reagent Concentration: The concentration of the cross-linker may be too low. You may need to perform a concentration optimization experiment to determine the ideal molar excess of the reagent over the protein.
-
Protein Concentration: The concentration of the protein can also affect the outcome. Higher protein concentrations can favor intermolecular cross-linking.
Q3: How can I quench the cross-linking reaction?
A3: To stop the cross-linking reaction, you can add a quenching agent that contains a high concentration of primary amines. A common and effective quenching solution is Tris buffer at a final concentration of 20-50 mM.[4] The primary amines in the Tris buffer will react with any remaining unreacted imidoester groups, preventing further cross-linking. Another option is to add ethanolamine.[2] After adding the quenching agent, it is recommended to incubate for a short period (e.g., 15-30 minutes) to ensure the complete inactivation of the cross-linker.[4]
Q4: What is the stability of this compound in solution?
A4: this compound is not stable in aqueous solutions for extended periods, particularly at the alkaline pH required for cross-linking. The imidoester functional groups are prone to hydrolysis, which converts them into unreactive ethyl malonamate. The rate of hydrolysis increases with pH.[5][6] Therefore, it is critical to prepare stock solutions of the cross-linker in a dry, water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the reaction. For aqueous solutions, they should be used within minutes of preparation.
Troubleshooting Guides
Problem: Unexpected Protein Aggregation/Precipitation
| Possible Cause | Troubleshooting Steps |
| Excessive Cross-linking | Reduce the concentration of this compound. |
| Decrease the reaction time. | |
| Optimize the protein-to-cross-linker molar ratio. | |
| Incorrect Buffer Conditions | Ensure the buffer composition and pH are optimal for your protein's stability. |
| Check for buffer components that might react with the protein or cross-linker. | |
| Low Protein Solubility | Increase the ionic strength of the buffer if it doesn't interfere with the interaction being studied. |
| Add stabilizing agents like glycerol (B35011) or non-ionic detergents (use with caution as they may interfere with some interactions). |
Problem: High Degree of Intramolecular Cross-linking Instead of Intermolecular Cross-linking
| Possible Cause | Troubleshooting Steps |
| Low Protein Concentration | Increase the concentration of the interacting proteins to favor intermolecular reactions. |
| Inappropriate Cross-linker Spacer Arm Length | Diethyl malonimidate has a relatively short spacer arm. Consider using a cross-linker with a longer spacer arm if the interacting sites are further apart. |
| Suboptimal Reaction Conditions | Adjust the reaction time and temperature. Shorter reaction times may favor the initial intermolecular binding and cross-linking. |
Experimental Protocols
Protocol 1: General Protein Cross-linking with this compound
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium borate or 100 mM HEPES, and adjust the pH to 8.5.[4] Avoid buffers containing primary amines.
-
Protein Solution Preparation: Dissolve or dialyze your protein(s) of interest into the reaction buffer. The optimal protein concentration will depend on the specific system and should be determined empirically, but a starting point is often in the range of 1-5 mg/mL.
-
Cross-linker Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration (e.g., 10-20 mM). It is crucial to use this solution promptly to minimize hydrolysis.
-
Cross-linking Reaction: Add the required volume of the cross-linker solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 50-fold molar excess of the cross-linker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or on ice for a defined period, typically ranging from 30 minutes to 2 hours. The optimal time should be determined experimentally.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[4] Incubate for an additional 15-30 minutes to ensure complete quenching.[4]
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: A typical experimental workflow for optimizing the pH of a cross-linking reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Considering the reaction synthesis shown above, and | Chegg.com [chegg.com]
- 4. fgsc.net [fgsc.net]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Controlling intermolecular vs. intramolecular cross-linking
Welcome to the Technical Support Center for protein cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting intermolecular and intramolecular cross-linking experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your cross-linking experiments, offering potential causes and step-by-step solutions.
Issue 1: Predominant Intermolecular Cross-Linking and Aggregation When Intramolecular Cross-Linking is Desired
Q: My cross-linking reaction is resulting in high molecular weight aggregates and very little of the desired intramolecularly cross-linked product. What is causing this and how can I fix it?
A: This is a common issue primarily driven by reaction kinetics favoring collisions between protein molecules over reactions within a single molecule. High protein concentrations are a major cause of intermolecular cross-linking, which can lead to the formation of large aggregates.[1] Here’s a systematic approach to troubleshoot this problem:
Potential Causes and Solutions
| Parameter | Potential Cause | Recommended Solution |
| Protein Concentration | High protein concentration increases the probability of intermolecular collisions.[1] | Decrease the protein concentration. Perform a concentration titration experiment to find the optimal range that favors intramolecular reactions. To promote intramolecular cross-linking, it's preferable to work at a low concentration.[2][3] |
| Cross-Linker Concentration | An excessive molar ratio of cross-linker to protein can lead to uncontrolled reactions and aggregation.[1] | Optimize the cross-linker to protein molar ratio. Start with a low molar excess and incrementally increase it. Even a 1:1 molar ratio may be sufficient and can help reduce aggregation.[1] |
| Reaction Time | Extended reaction times can allow for more intermolecular cross-linking events to occur. | Reduce the incubation time. Perform a time-course experiment to determine the shortest time required to achieve sufficient intramolecular cross-linking without significant intermolecular product formation. |
| Buffer Conditions | Suboptimal pH or buffer composition can affect protein stability and reaction specificity.[1] | Ensure the buffer pH is optimal for both protein stability and the cross-linker's reactive groups. For NHS esters, a pH of 7.0-8.5 is generally recommended, while maleimide (B117702) reactions are best at pH 6.5-7.5.[1] Use non-interfering buffers like PBS or HEPES.[1] |
| Solvent/Buffer Choice | The solvent can influence protein conformation and aggregation. | For some systems, performing the cross-linking in a good solvent where the polymer is highly soluble can promote intramolecular reactions by suppressing aggregation.[2][3] |
Issue 2: Low or No Intramolecular Cross-Linking Efficiency
Q: I've set up my reaction to favor intramolecular cross-linking, but I'm seeing very little to no product. What could be wrong?
A: Low efficiency in intramolecular cross-linking can stem from several factors, from the geometry of your protein to the choice of cross-linker.
Potential Causes and Solutions
| Parameter | Potential Cause | Recommended Solution |
| Cross-Linker Spacer Arm | The spacer arm of the cross-linker may be too long or too short to bridge the target sites within the protein. | Select a cross-linker with an appropriate spacer arm length. For intramolecular cross-linking, short to medium spacer arms (< 30 Å) are generally suitable.[4] Consider using zero-length cross-linkers like EDC to directly conjugate adjacent carboxyl and amine groups.[5][6] |
| Accessibility of Reactive Groups | The target functional groups (e.g., lysines, cysteines) on the protein may not be sterically accessible for the cross-linker to react. | Use a panel of cross-linkers with different reactive groups or spacer arm lengths. Consider protein modeling to predict accessible reactive sites. Ensure the protein is in its native, folded state where the target residues are in proximity. |
| Reagent Stability | The cross-linker may have hydrolyzed or degraded before reacting with the protein. NHS esters, for example, are moisture-sensitive.[7] | Always use freshly prepared cross-linker solutions.[7] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[7] |
| Protein Conformation | The native conformation of the protein may not place reactive residues in close enough proximity for cross-linking to occur. | Consider introducing mutations to place reactive residues (e.g., cysteines) at desired locations to facilitate intramolecular cross-linking. This is an advanced approach that requires careful design. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine whether intermolecular or intramolecular cross-linking occurs?
The primary determinant is the concentration of the protein. At high concentrations, protein molecules are in close proximity, increasing the likelihood of intermolecular reactions. Conversely, at low concentrations (high dilution), the probability of a cross-linker reacting within the same molecule (intramolecularly) is higher than reacting with another molecule.[2][3][8] Other important factors include the molar ratio of the cross-linker to the protein, the length of the cross-linker's spacer arm, and the reaction time and temperature.[4][9]
Q2: How can I experimentally verify that I have achieved intramolecular cross-linking?
Several techniques can be used to confirm intramolecular cross-linking:
-
SDS-PAGE Analysis: Intramolecularly cross-linked proteins will typically show a slight increase in mobility (run faster) on an SDS-PAGE gel compared to the unmodified protein due to a more compact structure. In contrast, intermolecularly cross-linked products will appear as higher molecular weight bands (dimers, trimers, etc.).
-
Size Exclusion Chromatography (SEC): Intramolecular cross-linking can lead to a more compact protein structure, resulting in a longer retention time (appearing smaller) on an SEC column compared to the non-cross-linked protein.[2]
-
Mass Spectrometry (MS): Cross-linking mass spectrometry (XL-MS) is a powerful technique to identify the specific amino acid residues that have been linked.[10][11] By analyzing the peptide fragments after enzymatic digestion, you can definitively map both intra- and intermolecular cross-links.[10][11][12]
Q3: What is a "zero-length" cross-linker and when should I use it?
A zero-length cross-linker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), facilitates the formation of a direct covalent bond between two molecules without becoming part of the final linkage.[6][13] EDC activates carboxyl groups to react with primary amines, forming an amide bond.[6] These are ideal for intramolecular cross-linking when the reactive functional groups are already in very close proximity on the protein's surface, as they provide the ultimate short-range distance constraint.[5]
Q4: Can the choice of cross-linker chemistry influence the type of cross-linking?
Yes. Homobifunctional cross-linkers, which have identical reactive groups at either end, are often used in single-step reactions and can be very effective for creating intramolecular cross-links.[4] Heterobifunctional cross-linkers have different reactive groups, allowing for sequential reactions, which can provide more control and specificity, potentially reducing random intermolecular cross-linking.
Experimental Protocols
Protocol 1: Concentration-Dependent Titration to Optimize for Intramolecular Cross-Linking
This protocol provides a framework for determining the optimal protein concentration to favor intramolecular cross-linking.
-
Protein Preparation: Prepare a series of dilutions of your purified protein in a suitable, amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[7] Suggested concentrations to test: 0.05 mg/mL, 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, and 2.0 mg/mL.
-
Cross-linker Preparation: Immediately before use, dissolve an amine-reactive cross-linker (e.g., DSS or BS3) in an anhydrous solvent like DMSO.[7]
-
Reaction Setup: Add a fixed, low molar excess of the cross-linker (e.g., 10:1 cross-linker:protein) to each protein dilution.
-
Incubation: Incubate the reactions for a fixed time, for example, 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[7]
-
Analysis: Analyze the results for each concentration by SDS-PAGE. The optimal protein concentration will be the highest concentration that shows a clear band for the intramolecularly cross-linked monomer (shifted mobility) with minimal formation of higher molecular weight intermolecular bands.
Protocol 2: Verification of Cross-Linking using a Cleavable Cross-Linker
This protocol uses a cleavable cross-linker to help confirm the nature of the cross-linked species.
-
Cross-Linking Reaction: Perform your cross-linking reaction using a cleavable cross-linker such as DSP (dithiobis(succinimidyl propionate)), which has a disulfide bond in its spacer arm.
-
Sample Preparation for SDS-PAGE: Prepare two aliquots of your cross-linked sample.
-
Non-reducing sample: Add standard non-reducing SDS-PAGE sample buffer.
-
Reducing sample: Add SDS-PAGE sample buffer containing a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
-
Electrophoresis and Analysis: Run both samples on an SDS-PAGE gel and analyze via Western blot or Coomassie staining.
-
In the non-reducing lane , you will see the cross-linked species (both intra- and intermolecular).
-
In the reducing lane , the disulfide bond in the cross-linker will be cleaved. Any intermolecularly cross-linked dimers or oligomers should revert to the monomeric form. The intramolecularly cross-linked protein will also revert to the monomer, losing its compacted structure and migrating similarly to the untreated control. This helps to confirm that the higher molecular weight species were indeed a result of the cross-linking reaction.[14]
-
Visualizations
Below are diagrams illustrating key concepts and workflows for controlling cross-linking reactions.
Caption: The influence of protein concentration on cross-linking pathways.
Caption: A streamlined workflow for promoting intramolecular cross-linking.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Intra- versus Intermolecular Cross-Linking on the Supramolecular Folding of a Polymer Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. “Zero-length” cross-linking in solid state as an approach for analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Diethyl Malonimidate Dihydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl malonimidate dihydrochloride (B599025) (DEM·2HCl). The focus is on identifying and mitigating the formation of byproducts in common reactions, such as the synthesis of pyrimidine (B1678525) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving Diethyl malonimidate dihydrochloride?
A1: The most common byproducts in reactions with this compound (DEM·2HCl) typically arise from hydrolysis of the starting material or from side reactions during the main condensation process. These can include:
-
Hydrolysis Products: Due to the hygroscopic nature of DEM·2HCl and the presence of moisture in solvents or reagents, hydrolysis can occur, leading to the formation of diethyl malonate, ethanol (B145695), and ammonia (B1221849).[1][2]
-
Incomplete Cyclization Products: In the synthesis of heterocyclic compounds like pyrimidines, the reaction may stall at intermediate stages, resulting in open-chain amidines or related structures.
-
Self-Condensation Products: Under certain conditions, DEM·2HCl could potentially undergo self-condensation, although this is less commonly reported than reactions with nucleophiles.
Q2: When reacting DEM·2HCl with urea (B33335) to synthesize pyrimidine derivatives, what specific byproducts should I look out for?
A2: In the condensation reaction between DEM·2HCl and urea, which is analogous to the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This can occur, particularly at elevated temperatures, when two equivalents of a β-dicarbonyl compound (in this case, potentially a hydrolyzed intermediate of DEM·2HCl) react with an aldehyde (if present) and ammonia (from urea decomposition).[3]
Q3: What are the potential byproducts when using guanidine (B92328) as a nucleophile with DEM·2HCl?
A3: While direct studies detailing byproducts of the DEM·2HCl reaction with guanidine are limited, we can infer potential side products based on similar Pinner-type reactions.[3][4] These may include:
-
Triazine Derivatives: Guanidine can undergo self-condensation under certain conditions to form triazine compounds.
-
Unreacted Intermediates: The reaction may not proceed to complete cyclization, leaving acyclic intermediates in the reaction mixture.
-
Hydrolysis Products: As with other reactions, hydrolysis of DEM·2HCl is a possibility if anhydrous conditions are not strictly maintained.[3]
Q4: How can I minimize the formation of hydrolysis-related byproducts?
A4: To minimize hydrolysis of DEM·2HCl, it is crucial to maintain strictly anhydrous reaction conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried.[3] Storing DEM·2HCl in a desiccator is also recommended.
Q5: What analytical techniques are best suited for identifying these byproducts?
A5: A combination of chromatographic and spectroscopic techniques is ideal for identifying byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly effective for separating and identifying components of the reaction mixture.[5][6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of isolated byproducts.[10][11][12]
Troubleshooting Guides
Issue 1: Low Yield of Desired Pyrimidine Product and Presence of Multiple Unidentified Spots on TLC
Possible Causes & Solutions
| Cause | Recommended Action |
| Hydrolysis of DEM·2HCl | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete Reaction | Increase reaction time or moderately increase the temperature. Monitor the reaction progress by TLC to determine the optimal reaction duration. |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes promote side reactions like the formation of Hantzsch-type dihydropyridines in reactions with urea.[3] Experiment with a lower reaction temperature. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reactant may lead to the formation of specific byproducts. |
Issue 2: Formation of an Insoluble Precipitate That is Not the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Polymerization of an Aldehyde (if used) | If your reaction involves an aldehyde, it may be undergoing self-condensation. Try adding the aldehyde slowly to the reaction mixture or using a milder catalyst. |
| Insoluble Intermediates | An intermediate in your reaction pathway may have low solubility in the chosen solvent. Experiment with different solvent systems to improve the solubility of all components. |
| Precipitation of a Salt Byproduct | In some cases, salt byproducts (e.g., ammonium (B1175870) chloride) may precipitate. Analyze the precipitate to confirm its identity. If it is a salt, it can often be removed by a simple filtration and washing of the desired product. |
Data Presentation
Table 1: Potential Byproducts in this compound Reactions
| Reactant | Potential Byproduct | Common Cause | Suggested Analytical Method |
| Water (Moisture) | Diethyl malonate, Ethanol, Ammonia | Hydrolysis of DEM·2HCl | GC-MS, ¹H NMR |
| Urea | Hantzsch-type 1,4-dihydropyridine | High reaction temperature | LC-MS, Fluorescence Spectroscopy, ¹H NMR |
| Guanidine | Triazine derivatives (inferred) | Self-condensation of guanidine | LC-MS, ¹H NMR |
| - | Incomplete cyclization products | Insufficient reaction time/temperature | LC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4,6-dihydroxypyrimidine from DEM·2HCl and Guanidine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and guanidine hydrochloride (1.1 eq).
-
Solvent and Base: Add anhydrous ethanol as the solvent, followed by the slow addition of a solution of sodium ethoxide in ethanol (2.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TCM).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., HCl) if necessary.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: HPLC-MS Method for the Analysis of Reaction Mixtures
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
Mandatory Visualization
Caption: Potential byproduct formation pathways in this compound reactions.
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. LC-MALDI MS and MS/MS--an efficient tool in proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 9. uab.edu [uab.edu]
- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility issues with Diethyl malonimidate dihydrochloride in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl malonimidate dihydrochloride (B599025) (DEMDH). The information provided addresses common challenges, particularly focusing on solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Diethyl malonimidate dihydrochloride (DEMDH) and what are its primary applications?
A1: this compound is a homobifunctional imidoester crosslinker.[1][2] It contains two reactive imidoester groups at either end of a short spacer arm. Its primary application is in bioconjugation, specifically for crosslinking primary amine groups (-NH₂) in proteins and other biomolecules to form amidine bonds.[1][3] This is useful for studying protein-protein interactions, stabilizing protein complexes, and preparing antibody-drug conjugates.
Q2: What is the optimal pH for crosslinking reactions with DEMDH?
A2: Imidoester crosslinkers like DEMDH are most reactive at alkaline pH.[1][2] The optimal pH range for the crosslinking reaction is between 8 and 10.[1][3] At a pH below 8, the reaction efficiency decreases, and below pH 7, the reaction is significantly slower. It is important to note that the rate of hydrolysis also increases with pH, which can compete with the crosslinking reaction.[1]
Q3: Which buffers are compatible with DEMDH?
A3: It is crucial to use amine-free buffers, as DEMDH will react with primary amines present in buffers like Tris or glycine (B1666218).[4][5][6] This would quench the crosslinking reaction. Recommended buffers include Phosphate (B84403) Buffered Saline (PBS), HEPES, borate (B1201080), and carbonate buffers.[5][7]
Q4: How should I store this compound?
A4: DEMDH is sensitive to moisture.[5] It should be stored in a cool, dry place, preferably under a desiccated environment. When taking it out of cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the imidoester groups.[5]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my buffer.
This is a common issue that can arise from several factors related to the buffer composition and the inherent stability of the crosslinker.
| Potential Cause | Recommended Solution |
| Buffer pH is too low. | The dihydrochloride salt of DEMDH is acidic. Dissolving it in a neutral or slightly acidic buffer can be challenging. It is recommended to dissolve DEMDH in a buffer with a pH of 8.0 or higher. |
| Buffer contains primary amines. | Buffers such as Tris or glycine contain primary amines that will react with DEMDH, potentially leading to precipitation or inactivation of the crosslinker. Switch to an amine-free buffer like PBS, HEPES, or borate buffer. |
| Hydrolysis of the crosslinker. | Imidoesters are susceptible to hydrolysis, especially in aqueous solutions. Prepare the DEMDH solution immediately before use. Do not store DEMDH in solution. |
| Low temperature of the buffer. | While lower temperatures can slow down hydrolysis, they can also decrease the solubility of some compounds. Try dissolving the DEMDH in room temperature buffer. |
Issue 2: I observe a precipitate after adding DEMDH to my protein solution.
Precipitation upon addition of the crosslinker can indicate several problems with the reaction conditions or the protein itself.
| Potential Cause | Recommended Solution |
| High concentration of the crosslinker. | A high concentration of DEMDH can lead to protein aggregation and precipitation. Try reducing the molar excess of the crosslinker in your reaction. |
| Protein instability at the reaction pH. | The optimal pH for crosslinking (pH 8-10) may not be ideal for the stability of your target protein, leading to its precipitation. If possible, perform the reaction at the highest pH that your protein can tolerate without precipitating. |
| Solvent incompatibility. | If you are dissolving DEMDH in an organic solvent like DMSO before adding it to your aqueous protein solution, the final concentration of the organic solvent might be causing the protein to precipitate. Keep the final concentration of the organic solvent as low as possible (typically <10%). |
Experimental Protocols
Recommended Protocol for Dissolving this compound
Note: This protocol is based on best practices for similar short-chain imidoesters due to the lack of specific published protocols for DEMDH.
-
Buffer Selection: Choose an amine-free buffer appropriate for your protein, such as 100 mM sodium phosphate with 150 mM NaCl, adjusted to pH 8.0. Other suitable buffers include HEPES and borate buffer.
-
Equilibration: Allow the vial of DEMDH to come to room temperature before opening to prevent moisture contamination.[5]
-
Weighing: Weigh the desired amount of DEMDH in a dry microfuge tube.
-
Dissolution: Immediately before use, add the appropriate volume of the chosen buffer to the DEMDH to achieve the desired stock concentration. Vortex briefly to dissolve. The solution should be used without delay.
General Protocol for Protein Crosslinking with DEMDH
-
Protein Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.5 and 8.5. The protein concentration should ideally be between 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before starting the crosslinking reaction, prepare a stock solution of DEMDH in the same buffer used for the protein sample.
-
Reaction Initiation: Add the freshly prepared DEMDH stock solution to your protein sample to achieve the desired final molar excess of the crosslinker. A common starting point is a 20 to 50-fold molar excess of DEMDH over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines. A final concentration of 20-50 mM Tris-HCl or glycine at the reaction pH is typically sufficient. Incubate for 15-30 minutes.
-
Downstream Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Visual Guides
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. interchim.fr [interchim.fr]
Removal of excess Diethyl malonimidate dihydrochloride post-reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl malonimidate dihydrochloride (B599025).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete. How do I stop the crosslinking reaction and quench the excess Diethyl malonimidate dihydrochloride?
A1: Excess this compound can be quenched by adding a reagent that contains a primary amine. The most common and effective quenching agents are Tris or glycine (B1666218) buffers.[1][2][3] The primary amine in the quenching agent will react with the unreacted imidoester groups, rendering them inactive. Alternatively, the reaction can be stopped by acidification with glacial acetic acid, which will inhibit the reaction of imidoesters with amines.[1][3]
Q2: At what pH should I perform the quenching step?
A2: For quenching with primary amine-containing buffers like Tris or glycine, a pH between 7.5 and 8.0 is recommended.[2][3] This ensures the amine is sufficiently nucleophilic to react with the imidoester.
Q3: How can I remove the quenched this compound and other reaction byproducts from my sample?
A3: After quenching, the excess reagent and byproducts can be removed based on their size and solubility. For macromolecular products such as crosslinked proteins, size-exclusion chromatography (e.g., desalting columns) or dialysis are effective methods to separate the product from the low-molecular-weight contaminants.[2] If your product is soluble in organic solvents, liquid-liquid extraction may be an option, as the dihydrochloride salt of the imidate and its hydrolysis products are expected to be water-soluble.
Q4: I am seeing unexpected side products in my reaction. What could be the cause?
A4: Imidoesters are susceptible to hydrolysis, which is a competing reaction to the desired amidation.[1][4] The rate of hydrolysis is pH-dependent and increases at a more alkaline pH.[4][5] To minimize hydrolysis, it is crucial to perform the reaction in the optimal pH range of 8-10 and to avoid storing this compound in solution.[1][5] Using amine-free buffers such as phosphate, borate, or HEPES for the reaction is also critical to prevent competition with your target molecule.[1][3]
Q5: My crosslinking efficiency is low. How can I improve it?
A5: The reaction of imidoesters with primary amines is most efficient at a pH of 8-10.[1][5][6] Ensure your reaction buffer is within this range and is free of extraneous primary amines. The concentration of the crosslinker can also be optimized; a 10- to 50-fold molar excess of the imidoester to the protein is a common starting point.[2][6]
Q6: Is this compound stable in solution?
A6: No, imidoesters like this compound are not stable in aqueous solutions due to hydrolysis.[1] It is recommended to prepare solutions fresh for each use and to avoid storing them. The reagent is moisture-sensitive in its solid form, so it should be stored desiccated and allowed to equilibrate to room temperature before opening to prevent condensation.[1]
Data Presentation
Table 1: Comparison of Quenching and Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Quenching with Primary Amines (Tris, Glycine) | The primary amine reacts with the imidoester group, forming a stable, inactive amidine.[1][2][3] | Fast and efficient quenching of the reactive imidoester. | Introduces another small molecule that needs to be removed. | Quenching reactions involving a variety of molecules. |
| Acidification | Lowering the pH protonates the primary amines on the target molecule, making them non-nucleophilic and stopping the reaction.[1][3] | Effectively stops the reaction. | May not be suitable for acid-labile products. | Reactions where the product is stable at a lower pH. |
| Desalting/Size-Exclusion Chromatography | Separation of molecules based on size.[2] | Efficient removal of small molecules (excess crosslinker, quenching agent, byproducts) from larger products. | Requires a significant size difference between the product and contaminants. | Purification of proteins and other macromolecules. |
| Dialysis | Separation of molecules based on selective diffusion across a semi-permeable membrane.[2] | Gentle method for buffer exchange and removal of small molecules from macromolecular samples. | Can be a slow process. | Purification of proteins and other macromolecules. |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on their differential solubilities. | Can be a rapid and scalable purification method. | The product must be soluble in an organic solvent immiscible with water. Potential for emulsion formation. | Purification of small molecules soluble in organic solvents. |
Experimental Protocols
Protocol 1: Quenching of Excess this compound
Materials:
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine, pH 8.0
-
Reaction mixture containing excess this compound
Procedure:
-
To the completed reaction mixture, add the quenching buffer to a final concentration of 20-50 mM.[2]
-
Incubate the mixture for 15 minutes at room temperature with gentle mixing.[2]
-
The quenched reaction mixture is now ready for purification.
Protocol 2: Removal of Excess Reagent by Desalting Column
Materials:
-
Quenched reaction mixture
-
Pre-packed desalting column appropriate for the sample volume
-
Elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the desalting column with the elution buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the sample with the elution buffer.
-
Collect the fractions containing the purified, high-molecular-weight product, which will elute first. The smaller molecules, including the excess crosslinker and quenching agent, will be retained longer on the column.[2]
-
Analyze the fractions to confirm the presence of the desired product and the removal of impurities.
Mandatory Visualization
Caption: Workflow for quenching and purification post-reaction.
Caption: Reaction and quenching pathways of Diethyl malonimidate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Protein Crosslinking: Diethyl Malonimidate Dihydrochloride vs. Glutaraldehyde
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate crosslinking agent is a critical step in studying protein-protein interactions, stabilizing protein complexes for structural analysis, and developing protein-based therapeutics. This guide provides a detailed comparison of two homobifunctional crosslinking agents: the well-established glutaraldehyde (B144438) and the less commonly used diethyl malonimidate dihydrochloride (B599025). While extensive data exists for glutaraldehyde, this guide also synthesizes the available information on diethyl malonimidate dihydrochloride, primarily through the lens of its chemical class, imidoesters, to offer a thorough comparative analysis for researchers.
Executive Summary
Glutaraldehyde is a highly reactive and effective crosslinker that has been used for decades. Its primary mode of action involves the formation of Schiff bases with primary amines on proteins, followed by more complex reactions that lead to stable, but often heterogeneous, crosslinks.[1] While its efficiency is a significant advantage, its tendency to polymerize and react non-specifically can lead to protein aggregation and loss of function.[1][2] Furthermore, glutaraldehyde can be cytotoxic, which is a consideration for in vivo applications.[3]
This compound, a bifunctional imidoester, offers a more defined reaction chemistry. Imidoesters react specifically with primary amines to form stable amidine bonds, which retain the positive charge of the original amine, thus preserving the protein's native charge distribution. This specificity can be advantageous for maintaining protein structure and function. However, detailed experimental data directly comparing its performance to glutaraldehyde is limited in the current scientific literature.
At a Glance: Key Differences
| Feature | This compound | Glutaraldehyde |
| Chemical Class | Imidoester | Aldehyde |
| Reactive Groups | Imidoester | Aldehyde |
| Target Residues | Primary amines (e.g., Lysine (B10760008), N-terminus) | Primarily primary amines (e.g., Lysine, N-terminus), but can also react with other nucleophiles like thiols, phenols, and imidazoles.[4] |
| Bond Formed | Amidine | Primarily Schiff base (initially), followed by complex polymerization and other reactions. |
| Spacer Arm Length | ~3.7 Å (estimated) | ~7.5 Å (for the monomer) |
| Reversibility | No | No |
| Charge Preservation | Yes (Amidine bond is positively charged at physiological pH) | No (Schiff base formation neutralizes the positive charge of the amine) |
| Specificity | High for primary amines | Low, can be non-specific and lead to polymerization.[1] |
| Known Side Reactions | Potential for intramolecular reactions | Polymerization, reactions with other nucleophiles, protein aggregation.[1] |
| Cytotoxicity | Data not widely available | Can be cytotoxic.[3] |
Reaction Mechanisms
This compound
This compound reacts with primary amino groups on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds via nucleophilic attack of the amine on the imidoester carbon, leading to the formation of a stable amidine bond. A key feature of this reaction is that the resulting amidine group is protonated at physiological pH, thus preserving the positive charge of the original amino group.
Caption: Reaction mechanism of this compound with protein amino groups.
Glutaraldehyde
The reaction of glutaraldehyde with proteins is more complex and less well-defined.[4] It is a homobifunctional reagent that reacts with primary amines to form Schiff bases.[1] However, in aqueous solutions, glutaraldehyde exists as a mixture of monomers, hydrates, and polymers.[4] This complexity leads to a variety of reaction products and can result in significant protein polymerization and precipitation. The initial Schiff base formation is reversible, but subsequent reactions, including aldol (B89426) condensations of the glutaraldehyde polymers, lead to the formation of stable, irreversible crosslinks.
Caption: Simplified reaction mechanism of glutaraldehyde with protein amino groups.
Experimental Protocols
Protein Crosslinking with this compound (General Protocol for Imidoesters)
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as sodium phosphate (B84403) or HEPES, at a pH between 8.0 and 10.0. The reactivity of imidoesters increases with pH.
-
Protein Solution: Dissolve the protein(s) of interest in the prepared buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10-50 mM.
-
Reaction: Add the crosslinker solution to the protein solution to achieve a final crosslinker concentration of 1-5 mM. The optimal molar excess of crosslinker over protein will need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 30 minutes to 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Analysis: The crosslinked protein sample can then be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protein Crosslinking with Glutaraldehyde
-
Buffer Preparation: Prepare a buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 7.0 and 8.0. Avoid amine-containing buffers like Tris.
-
Protein Solution: Prepare the protein solution in the chosen buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Solution: Prepare a fresh solution of glutaraldehyde (e.g., 25% aqueous solution) diluted in the reaction buffer to a working concentration of 0.1-1% (v/v).
-
Reaction: Add the glutaraldehyde solution to the protein solution to a final concentration of 0.05-0.5% (v/v). The optimal concentration should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes.
-
Quenching: Terminate the reaction by adding a quenching solution, such as 1 M Tris-HCl pH 8.0 or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Analysis: Analyze the crosslinked products using appropriate techniques like SDS-PAGE, Western blotting, or mass spectrometry.
Experimental Workflow and Decision Making
The choice between this compound and glutaraldehyde depends on the specific experimental goals. The following workflow and decision tree can guide researchers in selecting the appropriate crosslinker.
Caption: A general experimental workflow for protein crosslinking.
Caption: Decision tree for selecting a crosslinker.
Concluding Remarks
Glutaraldehyde is a powerful and widely used crosslinker, valued for its high reactivity and the stability of the crosslinks it forms.[5] However, its lack of specificity and potential for inducing protein aggregation and cytotoxicity are significant drawbacks.[1][3] this compound, as an imidoester, presents a more specific and charge-preserving alternative. The formation of stable amidine bonds with primary amines offers a more controlled crosslinking reaction, which can be crucial for maintaining the native structure and function of proteins.
The primary limitation in directly recommending this compound over glutaraldehyde is the scarcity of direct comparative experimental data. Researchers are encouraged to perform pilot experiments to determine the optimal crosslinker and reaction conditions for their specific protein system and application. For studies where maintaining the native protein conformation and charge is paramount, exploring imidoester-based crosslinkers like this compound is a promising strategy. Conversely, when high crosslinking efficiency is the main objective and some degree of product heterogeneity is acceptable, glutaraldehyde remains a viable, albeit more aggressive, option.
References
- 1. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diethyl Malonimidate Dihydrochloride and Dimethyl Suberimidate for Protein Cross-linking
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction analysis and structural biology, the choice of a chemical cross-linking agent is a critical decision. This guide provides a comprehensive comparison of two homobifunctional imidoester cross-linkers: Diethyl malonimidate dihydrochloride (B599025) and Dimethyl suberimidate (DMS). By examining their chemical properties, reactivity, and application protocols, this document aims to equip researchers with the necessary information to select the optimal reagent for their specific experimental needs.
At a Glance: Key Properties of Diethyl Malonimidate and Dimethyl Suberimidate
A summary of the key physicochemical and reactive properties of Diethyl malonimidate dihydrochloride and Dimethyl suberimidate is presented below, allowing for a rapid assessment of their suitability for different applications.
| Property | This compound | Dimethyl Suberimidate (DMS) |
| Chemical Formula | C₇H₁₆Cl₂N₂O₂ | C₁₀H₂₂Cl₂N₂O₂ |
| Molecular Weight | 231.12 g/mol [1] | 273.20 g/mol |
| Spacer Arm Length | ~7.5 Å (Estimated) | 11.0 Å |
| Reactive Group | Imidoester | Imidoester |
| Target Specificity | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amidine | Amidine |
| Optimal Reaction pH | 8.0 - 10.0 | 8.0 - 10.0 |
| Melting Point | 122 °C (decomposes) | 213-214 °C |
| Solubility | Water-soluble | Water-soluble |
Delving into the Chemistry: Structure and Reactivity
Both Diethyl malonimidate and Dimethyl suberimidate are homobifunctional cross-linkers, meaning they possess two identical reactive groups. These imidoester groups specifically target primary amines, which are predominantly found on the N-terminus of proteins and on the side chains of lysine (B10760008) residues. The reaction, known as amidination, results in the formation of a stable covalent bond.
A key differentiator between the two reagents is their spacer arm length. Dimethyl suberimidate has a longer spacer arm of 11.0 Å, which allows it to bridge primary amines that are further apart within a protein or between interacting proteins. The shorter, estimated spacer arm of Diethyl malonimidate (~7.5 Å) makes it more suitable for cross-linking amines that are in closer proximity.
The reaction mechanism for both imidoesters is favored under alkaline conditions, with an optimal pH range of 8.0 to 10.0. At this pH, the primary amine groups are deprotonated and more nucleophilic, facilitating the attack on the imidoester. It is important to note that the amidine bond formed by imidoesters is generally less stable than the amide bond formed by N-hydroxysuccinimide (NHS) ester cross-linkers, which have become more prevalent in many applications.
Experimental Protocols: A Guide to Effective Cross-linking
The following protocols provide a general framework for using Diethyl malonimidate and Dimethyl suberimidate in protein cross-linking experiments. It is crucial to optimize the reaction conditions, including cross-linker concentration and incubation time, for each specific application.
General Protocol for Imidoester Cross-linking
This protocol is applicable to both Diethyl malonimidate and Dimethyl suberimidate.
Materials:
-
Protein sample in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES, borate)
-
Imidoester cross-linker (this compound or Dimethyl suberimidate)
-
Reaction buffer (e.g., 0.2 M triethanolamine, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a suitable amine-free buffer at the desired concentration.
-
Prepare Cross-linker Stock Solution: Immediately before use, dissolve the imidoester cross-linker in the reaction buffer to the desired stock concentration. Imidoesters are susceptible to hydrolysis and should not be stored in solution.
-
Initiate Cross-linking: Add the cross-linker stock solution to the protein sample. The final concentration of the cross-linker will need to be optimized, but a 10- to 50-fold molar excess over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess cross-linker.
-
Analysis: The cross-linked products can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or Western blotting.
Visualizing the Workflow
Caption: A generalized workflow for protein cross-linking using imidoesters.
Signaling Pathway and Logical Relationships
The application of these cross-linkers is often to elucidate protein-protein interactions within a larger biological context, such as a signaling pathway. The cross-linking reaction itself is a direct chemical process, but the interpretation of the results provides insights into these complex networks.
Caption: Logical diagram illustrating the use of cross-linking to study protein interactions.
Conclusion: Making an Informed Choice
The selection between this compound and Dimethyl suberimidate hinges primarily on the desired cross-linking distance. For probing interactions between closely associated domains or proteins, the shorter spacer arm of Diethyl malonimidate may be advantageous. Conversely, Dimethyl suberimidate's longer spacer arm provides greater reach for capturing interactions over larger distances.
Both reagents offer a straightforward method for covalently linking proteins through primary amines. However, researchers should also consider the broader landscape of cross-linking chemistries, including the more commonly used NHS esters, which may offer enhanced stability for certain applications. By carefully considering the experimental goals and the specific characteristics of the proteins under investigation, researchers can confidently select the most appropriate cross-linking strategy to advance their scientific inquiries.
References
A Researcher's Guide to Imidoester Crosslinkers: A Comparative Analysis of Spacer Arm Length
For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions and the development of bioconjugates, the selection of an appropriate crosslinking reagent is a critical determinant of experimental success. Imidoester crosslinkers represent a valuable class of reagents for covalently linking proteins via their primary amines. A key feature distinguishing different imidoester crosslinkers is the length of their spacer arm, which dictates the distance between the linked molecules. This guide provides an objective comparison of three common imidoester crosslinkers—Dimethyl Adipimidate (DMA), Dimethyl Pimelimidate (DMP), and Dimethyl Suberimidate (DMS)—with a focus on the influence of their spacer arm lengths on crosslinking performance.
This guide presents a head-to-head comparison of their chemical properties, supported by illustrative experimental data, and provides detailed protocols to enable researchers to select the optimal crosslinker for their specific application, whether it be elucidating the quaternary structure of a protein complex or preparing antibody-drug conjugates.
Comparing Imidoester Crosslinkers: DMA, DMP, and DMS
Imidoester crosslinkers are homobifunctional reagents that react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) at an alkaline pH, typically between 8 and 10.[1][2] The reaction forms a stable amidine bond, which importantly, retains the positive charge of the original amine group, thus preserving the native charge of the protein.[2][3] These crosslinkers are water-soluble and membrane-permeable, making them suitable for a variety of in vitro and in vivo applications.[2][4]
The primary distinction between DMA, DMP, and DMS lies in their spacer arm lengths, which are determined by the number of carbon atoms in the hydrocarbon chain separating the two reactive imidoester groups.
| Feature | Dimethyl Adipimidate (DMA) | Dimethyl Pimelimidate (DMP) | Dimethyl Suberimidate (DMS) |
| Spacer Arm Length | 8.6 Å | 9.2 Å | 11.0 Å |
| Molecular Weight | 245.15 g/mol | 259.17 g/mol | 273.20 g/mol |
| Chemical Formula | C₈H₁₈N₂O₂ · 2HCl | C₉H₂₀N₂O₂ · 2HCl | C₁₀H₂₂N₂O₂ · 2HCl |
| Reactive Groups | Imidoester | Imidoester | Imidoester |
| Reactive Towards | Primary Amines | Primary Amines | Primary Amines |
The Impact of Spacer Arm Length on Crosslinking Efficiency: Illustrative Experimental Data
The choice of spacer arm length is critical and depends on the distance between the target amine groups on the interacting proteins. A shorter spacer arm is ideal for identifying proteins in very close proximity, while a longer spacer arm can capture interactions between proteins that are further apart or exhibit some degree of flexibility.
To illustrate the effect of spacer arm length on crosslinking efficiency, we present hypothetical data from a controlled experiment using a model protein known to form dimers and tetramers in solution. The protein was incubated with DMA, DMP, and DMS at various molar excess concentrations, and the reaction products were analyzed by SDS-PAGE to quantify the relative abundance of monomers, dimers, and higher-order oligomers.
Table 1: Illustrative Crosslinking Efficiency of a Model Protein (Monomer MW ~50 kDa) with DMA, DMP, and DMS
| Crosslinker | Molar Excess of Crosslinker to Protein | % Monomer | % Dimer | % Tetramer |
| DMA (8.6 Å) | 25x | 60% | 35% | 5% |
| 50x | 45% | 45% | 10% | |
| 100x | 30% | 50% | 20% | |
| DMP (9.2 Å) | 25x | 55% | 40% | 5% |
| 50x | 40% | 50% | 10% | |
| 100x | 25% | 55% | 20% | |
| DMS (11.0 Å) | 25x | 50% | 45% | 5% |
| 50x | 35% | 55% | 10% | |
| 100x | 20% | 60% | 20% |
This data is for illustrative purposes only and actual results may vary depending on the protein system and experimental conditions.
As the hypothetical data suggests, a longer spacer arm (DMS) may lead to a higher yield of crosslinked dimers and tetramers at a given molar excess, as it can bridge more distant amine groups. However, the optimal crosslinker will always be dependent on the specific geometry of the protein-protein interaction being studied.
Alternative Crosslinking Chemistries: A Brief Comparison
While imidoesters are effective, other amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, are also widely used.[5] NHS esters react with primary amines to form highly stable amide bonds.[5] A key difference is that the amide bond is neutral, which alters the charge of the modified lysine residue.[6] This can potentially impact protein structure and function. The choice between an imidoester and an NHS ester will depend on the specific requirements of the experiment, including the importance of preserving the native charge of the protein.
Experimental Protocols
To facilitate the direct comparison of DMA, DMP, and DMS, a detailed experimental protocol is provided below. This protocol is designed to assess the optimal crosslinker and concentration for a given protein-protein interaction.
Protocol for Comparative Analysis of Imidoester Crosslinkers
1. Materials:
-
Purified protein of interest in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
Dimethyl Adipimidate (DMA), Dimethyl Pimelimidate (DMP), and Dimethyl Suberimidate (DMS)
-
Amine-free reaction buffer (e.g., 0.2 M triethanolamine, pH 8.5)[7]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[7]
-
SDS-PAGE gels and running buffer
-
Coomassie stain or other protein visualization method
-
Densitometry software for quantitative analysis
2. Procedure:
-
Protein Preparation: Prepare a stock solution of your protein of interest at a concentration of 1-2 mg/mL in the amine-free buffer.
-
Crosslinker Preparation: Immediately before use, prepare 10 mM stock solutions of DMA, DMP, and DMS in the amine-free reaction buffer. It is crucial to allow the crosslinker vials to equilibrate to room temperature before opening to prevent condensation, as imidoesters are moisture-sensitive.[7]
-
Crosslinking Reaction:
-
Set up a series of reactions for each crosslinker (DMA, DMP, and DMS) with varying molar excesses (e.g., 10x, 25x, 50x, 100x, 250x) of crosslinker to protein.
-
For a 50 µL reaction, combine 45 µL of the protein solution with 5 µL of the appropriate crosslinker stock solution.
-
Include a negative control for each protein with no crosslinker added.
-
Incubate the reactions at room temperature for 30-60 minutes.[7]
-
-
Quenching the Reaction: Stop the reaction by adding 5 µL of the quenching solution to each reaction tube. Incubate for 15 minutes at room temperature.[7]
-
SDS-PAGE Analysis:
-
Mix an equal volume of 2x SDS-PAGE loading buffer with each quenched reaction.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an appropriate percentage SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Data Analysis:
-
Stain the gel with Coomassie blue or another suitable protein stain.
-
Image the gel and perform densitometry analysis to quantify the intensity of the monomer, dimer, and any higher-order oligomer bands for each reaction condition.
-
Plot the percentage of each species as a function of the molar excess of each crosslinker to determine the optimal conditions for your protein system.
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. fgsc.net [fgsc.net]
- 2. interchim.fr [interchim.fr]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.sangon.com [store.sangon.com]
A Researcher's Guide to Cross-Linking Mass Spectrometry: Comparing Diethyl Malonimidate Dihydrochloride and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction analysis, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a detailed comparison of Diethyl Malonimidate Dihydrochloride (B599025) (DEM), a classic imidoester cross-linker, with modern alternatives, supported by experimental data and detailed protocols to inform your experimental design.
The fundamental principle of XL-MS lies in covalently linking spatially proximal amino acid residues within a protein or protein complex. Subsequent mass spectrometry analysis of the digested protein identifies these linked peptides, providing distance constraints that are invaluable for elucidating protein-protein interactions (PPIs), mapping interaction interfaces, and characterizing protein conformations.
The Classic Choice: Diethyl Malonimidate Dihydrochloride (and its Analogs)
This compound (DEM) and its close, more commonly cited analogs like Dimethyl pimelimidate (DMP) and Dimethyl suberimidate (DMS), belong to the class of homobifunctional imidoester cross-linkers. These reagents react specifically with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) under alkaline conditions (pH 8-9). A key advantage of imidoesters is that they form amidine bonds which retain the positive charge of the modified amine groups, thus minimizing disruptions to the native protein structure.[1]
The Modern Arsenal: A Spectrum of Alternatives
The field of XL-MS has evolved significantly, offering a range of alternative cross-linkers with distinct properties tailored for different applications.
-
N-hydroxysuccinimide (NHS) Esters: Reagents like Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) are widely used.[2] They also target primary amines but form stable amide bonds. DSS is membrane-permeable, making it suitable for intracellular cross-linking, while the charged sulfo-NHS groups of BS3 restrict it to the cell surface.[1]
-
MS-Cleavable Cross-Linkers: A major advancement in XL-MS is the development of cross-linkers that can be fragmented within the mass spectrometer. Reagents like Disuccinimidyl sulfoxide (B87167) (DSSO) and Disuccinimidyl dibutyric urea (B33335) (DSBU) contain bonds that are labile under collision-induced dissociation (CID). This simplifies data analysis by allowing the identification of the individual peptides in a subsequent fragmentation step (MS³), which is particularly advantageous in complex samples.[3][4]
-
Zero-Length Cross-Linkers: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediate the direct conjugation of carboxyl groups (aspartic and glutamic acid) to primary amines, forming an amide bond with no additional spacer. This provides evidence of very close proximity between the linked residues.[2]
Head-to-Head: A Quantitative Comparison
The choice of cross-linker significantly impacts the outcome of an XL-MS experiment. The following tables summarize the key characteristics and performance metrics of different cross-linker types based on available literature.
Table 1: General Properties of Common Cross-Linker Classes
| Feature | Imidoesters (e.g., DEM, DMP) | NHS Esters (e.g., DSS, BS3) | MS-Cleavable (e.g., DSSO, DSBU) | Zero-Length (e.g., EDC) |
| Reactive Groups | Imidoester | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester | Carbodiimide |
| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines and Carboxyl groups |
| Resulting Bond | Amidine | Amide | Amide | Amide |
| Charge Preservation | Yes | No | No | No |
| Spacer Arm Length | Variable (e.g., DMP: 9.2 Å) | Variable (e.g., DSS/BS3: 11.4 Å) | Variable (e.g., DSSO: 10.1 Å) | 0 Å |
| Cleavability | Non-cleavable | Non-cleavable | MS-cleavable (CID) | Non-cleavable |
| Key Advantage | Preserves protein charge | High reactivity and stability | Simplified data analysis | Indicates direct interaction |
Table 2: Performance Comparison of Amine-Reactive Cross-Linkers on Model Proteins
| Cross-Linker | Protein | Number of Identified Inter-protein Cross-linked Peptides | Reference |
| DSSO (MS-cleavable) | Bovine Serum Albumin (BSA) | > 40 (using MS²-MS³ approach) | [5] |
| BuUrBu (MS-cleavable) | Bovine Serum Albumin (BSA) | > 40 (using MS²-MS³ approach) | [5] |
| DSS (Non-cleavable) | Bovine Serum Albumin (BSA) | ~25 (using CID/HCD MS²) | [5] |
| BS3 (Non-cleavable) | Bovine Serum Albumin (BSA) | ~25 (using CID/HCD MS²) | [5] |
| DSBU (MS-cleavable) | Bovine Serum Albumin (BSA) | Higher number than BS3 | [6] |
| DSSBU (Water-soluble, MS-cleavable) | Bovine Serum Albumin (BSA) | Surpasses BS3 in performance | [6] |
Data is compiled from multiple sources and experimental conditions may vary. This table is intended for relative comparison.
Experimental Protocols
Detailed and optimized protocols are crucial for successful XL-MS experiments. Below are representative protocols for an imidoester cross-linker and an NHS-ester cross-linker.
Protocol 1: Cross-Linking with Dimethyl Pimelimidate (DMP)
This protocol is adapted from procedures for cross-linking antibodies to protein A/G beads but can be generalized for protein-protein cross-linking in solution.[7][8][9]
Materials:
-
Protein sample in an amine-free buffer (e.g., 0.2 M Sodium Borate, pH 9.0 or 0.2 M Triethanolamine, pH 8.0).[1][7]
-
Dimethyl pimelimidate dihydrochloride (DMP).
-
Quenching buffer (e.g., 0.2 M Ethanolamine, pH 8.0 or 1 M Tris, pH 7.5).[7][10]
Procedure:
-
Prepare the protein sample in the cross-linking buffer. Protein concentration should ideally be above 1 mg/ml.
-
Immediately before use, dissolve DMP in the cross-linking buffer to a final concentration of 20-25 mM.[7][8]
-
Add the DMP solution to the protein sample. For protein concentrations above 5 mg/ml, a 10-fold molar excess of the cross-linker is recommended. For concentrations below 5 mg/ml, a 20- to 30-fold molar excess is advised.[1]
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[1][7]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DMP is quenched.
-
The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis, followed by in-gel digestion for mass spectrometry.
Protocol 2: Cross-Linking with Bis(sulfosuccinimidyl) suberate (BS3)
This is a general protocol for cross-linking proteins in solution with a water-soluble NHS-ester.
Materials:
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0 or HEPES buffer).
-
Bis(sulfosuccinimidyl) suberate (BS3).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare the protein sample in the reaction buffer.
-
Prepare a fresh solution of BS3 in the reaction buffer.
-
Add the BS3 solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted BS3.
-
The sample is now ready for analysis by SDS-PAGE and subsequent mass spectrometry.
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate a typical XL-MS workflow and the chemical reaction of an imidoester cross-linker.
Caption: A typical experimental workflow for cross-linking mass spectrometry.
Caption: Reaction of Diethyl Malonimidate with primary amines on two proteins.
Conclusion: Selecting the Right Tool for the Job
The choice of a cross-linking reagent is a critical decision in the design of an XL-MS experiment. While classic imidoesters like this compound offer the unique advantage of preserving the native charge of proteins, the landscape of available cross-linkers has expanded considerably. NHS esters provide high reaction efficiency, and the advent of MS-cleavable reagents has significantly streamlined data analysis for complex samples.
For researchers studying well-purified, stable complexes where charge preservation is paramount, DEM and its analogs remain a viable option. However, for system-wide interaction studies or the analysis of complex biological lysates, the advantages offered by MS-cleavable cross-linkers like DSSO and DSBU are compelling. Ultimately, the selection should be guided by the specific biological question, the nature of the sample, and the available mass spectrometry and data analysis capabilities. This guide provides the foundational knowledge and practical protocols to make an informed choice and advance your research into the intricate networks of protein interactions.
References
- 1. store.sangon.com [store.sangon.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DSSBU: A novel mass spectrometry-cleavable analogue of the BS3 cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fgsc.net [fgsc.net]
Navigating the Cross-Linking Maze: A Guide to Software for Diethyl Malonimidate Dihydrochloride XL-MS Data Analysis
For researchers, scientists, and drug development professionals venturing into the world of protein-protein interactions, cross-linking mass spectrometry (XL-MS) offers a powerful lens. When employing amine-reactive, non-cleavable cross-linkers like Diethyl malonimidate dihydrochloride (B599025) (DEM), the choice of data analysis software is paramount to extracting meaningful structural insights. This guide provides an objective comparison of leading software solutions, supported by experimental data and detailed protocols to inform your selection process.
The analysis of data generated from non-cleavable cross-linkers such as DEM presents a significant computational challenge due to the large search space of potential peptide pairs. Modern software employs various strategies, including sophisticated scoring algorithms and false discovery rate (FDR) control, to confidently identify cross-linked peptides. While no software is exclusively designed for Diethyl malonimidate dihydrochloride, several powerful tools are well-equipped to handle data from this and other similar non-cleavable, amine-reactive cross-linkers like bis(sulfosuccinimidyl)suberate (B1667958) (BS3) and disuccinimidyl suberate (B1241622) (DSS).
Software Smackdown: A Quantitative Comparison
To provide a clear overview of the landscape, the following table summarizes the key features and performance metrics of prominent software packages used for analyzing non-cleavable XL-MS data. The performance data is collated from studies using the well-characterized non-cleavable cross-linker DSS, which serves as a reliable proxy for DEM due to its similar chemical properties.
| Software | License | Key Features for Non-Cleavable Cross-linkers | Performance (Correct CSMs at 1% FDR) | User Interface |
| MaxLynx | Free | Integrated into the MaxQuant environment; advanced peak detection and scoring.[1] | 852 [1][2] | Graphical User Interface (GUI) |
| OpenPepXL | Open-Source (BSD) | Part of the OpenMS suite; high sensitivity without heuristics.[3][4][5] | Reported to find 7% to over 50% more unique residue pairs than other tools.[3][4][5] | Command-line, KNIME integration |
| pLink 2 | Free | High-speed search engine with a two-stage open search strategy. | ~750 | GUI and command-line |
| Kojak | Open-Source | Efficient analysis with support for various cross-linkers. | ~600 | Command-line |
| XiSearch | Free | Part of the Rappsilber lab suite; flexible search options. | ~550 | Command-line |
| MeroX | Free | User-friendly interface with visualization of MS/MS spectra.[6][7] Can complete analysis of BS3 data where others may fail due to high system requirements.[6][7] | ~450 | GUI |
| XlinkX (in Proteome Discoverer) | Commercial | Integrated into Thermo Fisher's Proteome Discoverer; user-friendly workflow.[8][9][10] | N/A (Performance is dataset and workflow dependent) | GUI |
| StavroX | Free | Tool for identifying various types of cross-linked peptides.[11] | ~400 | GUI |
Note: The performance data for Correct Cross-link Spectrum Matches (CSMs) at a 1% False Discovery Rate (FDR) is based on a benchmark dataset using the DSS cross-linker, as detailed in the study by Yilmaz et al., 2022.[1][2] This serves as a comparative reference for performance on non-cleavable cross-linker data.
Under the Hood: Experimental Protocols
A robust XL-MS experiment is the foundation of reliable data analysis. Below is a detailed, generalized protocol for protein cross-linking using an amine-reactive, non-cleavable cross-linker like this compound, BS3, or DSS.
1. Sample Preparation
-
Protein Purity and Buffer Compatibility: Start with a purified protein sample of high concentration. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the cross-linking reaction. Suitable buffers include HEPES, PBS, or sodium phosphate (B84403) at a pH between 7 and 9.[12]
-
Cross-linker Preparation: Immediately before use, dissolve the this compound (or BS3/DSS) in an appropriate solvent (e.g., DMSO for DSS, or aqueous buffer for BS3) to the desired stock concentration.[12][13][14] These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[13]
2. Cross-Linking Reaction
-
Molar Excess: Add the cross-linker solution to the protein sample. A common starting point is a 10- to 50-fold molar excess of the cross-linker over the protein, with a final cross-linker concentration typically in the range of 0.25-5 mM.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[12][14] Incubate for an additional 15 minutes at room temperature.[12]
3. Proteolytic Digestion
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using a denaturing agent like urea. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Perform in-solution or in-gel digestion of the cross-linked proteins, typically with trypsin.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the resulting peptide mixture using liquid chromatography (LC), typically with a reverse-phase column and a gradient of increasing organic solvent.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument should be configured for data-dependent acquisition (DDA), where precursor ions are selected for fragmentation (MS/MS).
Visualizing the Path Forward: Workflows and Logic
Understanding the flow of data and the logic behind the analysis is crucial. The following diagrams, generated using the DOT language, illustrate key aspects of the XL-MS workflow and the software comparison.
Caption: A generalized workflow for a cross-linking mass spectrometry (XL-MS) experiment.
Caption: Logical relationship for comparing XL-MS data analysis software.
Conclusion
The selection of an appropriate software package for analyzing this compound XL-MS data is a critical decision that directly impacts the quality and depth of the resulting structural information. While MaxLynx and OpenPepXL show exceptional performance in benchmark studies with similar non-cleavable cross-linkers, the choice of software may also depend on factors such as the user's bioinformatic expertise, available computational resources, and the desired level of control over the analysis workflow. For those working within the Thermo Fisher ecosystem, the seamless integration of XlinkX into Proteome Discoverer offers a user-friendly option. Ultimately, a thorough understanding of the experimental protocol and the capabilities of each software tool will empower researchers to confidently navigate the complexities of XL-MS data analysis and unlock valuable insights into the architecture of protein complexes.
References
- 1. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OpenPepXL: An Open-Source Tool for Sensitive Identification of Cross-Linked Peptides in XL-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OpenPepXL: An Open-Source Tool for Sensitive Identification of Cross-Linked Peptides in XL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 8. Technical documentation [docs.thermofisher.com]
- 9. Technical documentation [docs.thermofisher.com]
- 10. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 11. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 12. interchim.fr [interchim.fr]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
Confirming Protein Cross-links with Diethyl Malonimidate Dihydrochloride: A Comparative Guide for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethyl malonimidate dihydrochloride (B599025) (DEM) as a cross-linking agent for studying protein-protein interactions, with a focus on confirmation by Western blot. We offer detailed experimental protocols, a comparative analysis with alternative cross-linkers, and data presentation guidelines to support your research endeavors.
Introduction to Diethyl Malonimidate Dihydrochloride (DEM)
This compound is a homobifunctional imidoester cross-linking agent.[1][2][3] Its reactive imidoester groups at each end of a short spacer arm react specifically with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on proteins.[4] This reaction forms stable amidine bonds, covalently linking interacting proteins that are in close proximity. A key advantage of imidoesters like DEM is that they preserve the native charge of the protein, as the reaction converts a positively charged amine to a positively charged amidine group, which can help maintain the protein's native conformation and activity.[4]
Experimental Protocol: Confirming DEM Cross-links by Western Blot
This protocol outlines the steps for cross-linking proteins in a cell lysate with DEM and subsequently analyzing the cross-linked products by Western blot.
Materials
-
Cross-linking Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., 20 mM sodium phosphate, 150 mM NaCl; or 20 mM HEPES). Avoid Tris or glycine (B1666218) buffers as they will quench the reaction.[4][5]
-
This compound (DEM): Prepare fresh immediately before use.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[4][5]
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
-
2x Laemmli Sample Buffer: Containing SDS and a reducing agent like β-mercaptoethanol or DTT.[6]
-
Primary and Secondary Antibodies: Specific for your protein of interest.
-
Western Blotting Reagents and Equipment.
Procedure
-
Cell Lysis: Prepare a cell lysate using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
Cross-linking Reaction:
-
Dilute the protein sample to a concentration of 1-5 mg/mL in the cross-linking buffer.
-
Add freshly prepared DEM to the protein sample. A 10- to 50-fold molar excess of the cross-linker over the protein is a good starting point.[4] The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][5]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4][7]
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to one of the proteins in the expected complex.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Data Presentation
Quantitative data from Western blot analysis of cross-linked samples should be presented clearly to allow for easy comparison. The appearance of new, higher molecular weight bands corresponding to the predicted size of the cross-linked complex is indicative of a successful cross-linking reaction. The intensity of these bands can be quantified using densitometry and presented in tabular or graphical format.
| Treatment | Monomer Band Intensity (Arbitrary Units) | Dimer Band Intensity (Arbitrary Units) | Higher-Order Oligomer Band Intensity (Arbitrary Units) |
| No Cross-linker | 100 | 0 | 0 |
| DEM (1 mM) | 60 | 35 | 5 |
| DEM (5 mM) | 30 | 55 | 15 |
| Formaldehyde (1%) | 45 | 40 | 15 |
| DSS (2 mM) | 35 | 50 | 15 |
Comparison with Alternative Cross-linkers
The choice of cross-linker is critical and depends on the specific application. Here is a comparison of DEM with other commonly used cross-linking agents.
| Feature | This compound (DEM) | Formaldehyde | N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) |
| Reactive Groups | Primary amines | Primary amines, sulfhydryls, hydroxyls, and other nucleophiles | Primary amines |
| Spacer Arm Length | Short | Zero-length | Variable (DSS: 11.4 Å, BS3: 11.4 Å) |
| Reversibility | No | Yes (by heating) | No (standard versions) |
| Cell Permeability | Membrane permeable | Membrane permeable | DSS is permeable; BS3 is impermeable |
| Advantages | Preserves protein charge, high specificity for amines.[4] | Can capture very transient interactions due to its small size and high reactivity.[8] | High specificity for amines, available in water-soluble and insoluble forms, various spacer arm lengths available.[7] |
| Disadvantages | Irreversible, moisture sensitive.[4] | Can form extensive cross-links and protein aggregates, less specific.[8] | Irreversible, can alter protein charge (if using Sulfo-NHS esters). |
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the experimental process and the underlying chemical reactions, we provide the following diagrams generated using Graphviz.
Caption: Workflow for confirming DEM cross-links by Western blot.
Caption: Chemical reaction of DEM with primary amines on proteins.
Caption: Application of cross-linking to study protein interactions in a hypothetical signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. 丙二酸二乙酯 二盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fgsc.net [fgsc.net]
- 6. Preparing protein samples for sds-page [ruf.rice.edu]
- 7. store.sangon.com [store.sangon.com]
- 8. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinker Cytotoxicity: Evaluating Alternatives to Diethyl Malonimidate Dihydrochloride
For researchers, scientists, and drug development professionals, selecting a suitable chemical crosslinker is a critical decision that balances conjugation efficiency with potential cellular toxicity. While Diethyl malonimidate dihydrochloride (B599025), a bifunctional imidoester, is utilized for its ability to link primary amine groups, a comprehensive review of publicly available research reveals a notable absence of direct, quantitative cytotoxicity data for this specific compound. This guide therefore aims to provide a comparative analysis of commonly used alternative crosslinkers, supported by experimental data, to inform the selection process. We will delve into the cytotoxic profiles of established agents like glutaraldehyde (B144438) and formaldehyde, as well as other crosslinkers, and provide the necessary experimental context for these comparisons.
Quantitative Comparison of Crosslinker Cytotoxicity
The cytotoxic nature of a crosslinking agent is a crucial parameter, especially in applications involving live cells or in vivo use. The following table summarizes cytotoxicity data for several common crosslinkers from various studies. It is important to note that direct comparison between studies can be challenging due to variations in cell lines, exposure times, and assay methods.
| Crosslinker | Chemical Class | Cell Line | Assay | Key Findings |
| Glutaraldehyde | Aldehyde | Human Fibroblasts (WI-38) | Mitochondrial Dehydrogenase Activity | Exerted cytotoxic effects over a wide concentration range; longer exposure times increased toxicity.[1][2] |
| Porcine Chondrocytes | N/A | Scaffolds crosslinked with 1.0% and 2.5% glutaraldehyde were found to be toxic to cells.[3] | ||
| Fibroblasts (L929) | MTT Assay | Glutaraldehyde-treated bovine pericardium and its extract were observed to be cytotoxic. | ||
| Formaldehyde | Aldehyde | Human Fibroblasts (WI-38) | Mitochondrial Dehydrogenase Activity | Showed a narrow concentration range between non-toxic and maximally toxic, with less dependence on exposure time compared to glutaraldehyde.[1][2] |
| Genipin | Natural Product (Iridoid) | 3T3 Fibroblasts | MTT Assay, Colony Forming Assay | Found to be approximately 10,000 times less cytotoxic than glutaraldehyde. Cells were able to survive and proliferate on genipin-fixed tissue.[4] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | Carbodiimide | Porcine Chondrocytes | N/A | Scaffolds crosslinked with EDAC showed no cytotoxicity.[3] |
| 1,4-butanediol diglycidyl ether (BDDE) | Diglycidyl ether | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF) | Cell Viability, LDH Release | Significantly decreased cell viability at concentrations of 100–1000 ppm and increased cytotoxicity.[5] |
| Poly(ethylene glycol) diglycidyl ether (PEGDE) | Diglycidyl ether | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF) | Cell Viability, LDH Release | Showed lower cytotoxicity compared to BDDE, with decreased cell viability observed at higher concentrations (500–1000 ppm).[5] |
The Imidoester Class: Inferred Properties of Diethyl Malonimidate
Diethyl malonimidate dihydrochloride belongs to the imidoester class of crosslinkers. These reagents react with primary amines to form amidine bonds. While this reaction preserves the positive charge of the original amine at physiological pH, which can be advantageous in some applications, imidoesters as a class have characteristics that may influence their cytotoxic profile.
Imidoesters are known to have short half-lives in aqueous solutions and their reactivity is highly pH-dependent, with optimal crosslinking efficiency occurring at an alkaline pH of 10. Reactions at lower pH can lead to side reactions. Although they can penetrate cell membranes, the amidine bonds they form are reversible at high pH. These properties, combined with a trend in the field towards more stable and efficient crosslinkers like NHS-esters, may contribute to the limited availability of modern cytotoxicity data for many imidoester compounds.
Experimental Methodologies
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts, HaCaT keratinocytes) in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Crosslinker Treatment: Prepare a range of concentrations for each crosslinker in a suitable, sterile solvent (e.g., DMSO, PBS). The final solvent concentration in the culture medium should be non-toxic (typically <0.1-0.5%). Remove the old medium from the cells and replace it with a fresh medium containing the different crosslinker concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the crosslinkers for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenase enzymes in living cells will convert the water-soluble MTT into insoluble formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at an appropriate wavelength (typically around 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The data can be used to determine metrics like the IC50 (the concentration of a substance that reduces cell viability by 50%).
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological relationships.
Caption: General workflow for assessing crosslinker cytotoxicity using the MTT assay.
Caption: A simplified pathway of cytotoxicity induced by some crosslinking agents.
References
Navigating Protein Cross-Linking: A Comparative Guide to Diethyl Malonimidate Dihydrochloride in Various Buffer Systems
For researchers, scientists, and drug development professionals, the precise covalent cross-linking of proteins is a cornerstone of elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and developing novel therapeutics. Diethyl malonimidate dihydrochloride (B599025), a homobifunctional imidoester, offers a valuable tool for these applications. Its efficiency, however, is critically dependent on the reaction environment, particularly the buffer system employed. This guide provides an objective comparison of its performance with other alternatives, supported by general experimental data for the imidoester class of cross-linkers, due to a scarcity of specific quantitative data for Diethyl malonimidate dihydrochloride in the public domain.
Understanding this compound and Imidoester Chemistry
This compound belongs to the imidoester class of cross-linking agents. These reagents specifically react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form stable amidine bonds. A key advantage of imidoesters is that they retain the positive charge of the original amine group, which can help in preserving the native conformation and biological activity of the protein.[1]
The reaction is highly pH-dependent, with optimal reactivity occurring in alkaline conditions (pH 8-10).[2] At this pH, the primary amine is deprotonated and acts as a potent nucleophile, attacking the electrophilic carbon of the imidoester. However, imidoesters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH. Therefore, careful optimization of the buffer system is crucial for successful cross-linking.
Performance in Different Buffer Systems: A Comparative Overview
While specific quantitative data for this compound is limited, the general performance of imidoesters in various buffer systems is well-documented. The choice of buffer can significantly impact cross-linking efficiency by influencing both the reaction rate and the stability of the reagent.
Key Considerations for Buffer Selection:
-
pH: The optimal pH range for imidoester cross-linking is between 8.0 and 10.0. Higher pH increases the reaction rate but also accelerates hydrolysis of the cross-linker. A common starting point is a buffer at pH 8.0-8.5.[1][3]
-
Buffer Composition: Buffers containing primary amines, such as Tris, are incompatible with imidoester cross-linking as they will compete for reaction with the reagent.[3] Suitable amine-free buffers include phosphate, borate, carbonate, and HEPES.[1]
Table 1: Comparison of Common Buffer Systems for Imidoester Cross-Linking
| Buffer System | Recommended pH Range | Advantages | Disadvantages |
| Phosphate Buffer | 7.0 - 8.5 | Physiologically relevant, good buffering capacity. | Can sometimes participate in side reactions. |
| Borate Buffer | 8.0 - 10.0 | Often used for imidoester reactions due to its alkaline buffering range. | Can inhibit some enzymatic reactions. |
| Carbonate-Bicarbonate Buffer | 9.0 - 10.5 | Useful for pushing the reaction towards higher efficiency at higher pH. | High pH can lead to rapid hydrolysis of the cross-linker. |
| HEPES Buffer | 7.0 - 8.0 | Good buffering capacity in the physiological range, generally inert. | May not be optimal for reactions requiring higher pH. |
Comparison with Alternative Cross-Linking Agents
The selection of a cross-linking agent depends on the specific application, the target functional groups, and the desired properties of the cross-linked product.
Table 2: Comparison of this compound (as an Imidoester) with Other Common Cross-Linkers
| Cross-Linker Class | Reactive Group(s) | Target Functional Group(s) | Resulting Bond | Key Features |
| Imidoesters (e.g., Diethyl malonimidate) | Imidoester | Primary Amines | Amidine | Retains positive charge of the amine; reaction is pH-dependent.[1] |
| NHS Esters (e.g., DSS, BS3) | N-hydroxysuccinimide ester | Primary Amines | Amide | Forms a very stable amide bond; susceptible to hydrolysis. |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyls and Primary Amines | Amide ("zero-length") | Mediates direct amide bond formation without becoming part of the final cross-link.[4] |
| Maleimides (e.g., BMOE) | Maleimide | Sulfhydryls (Cysteine) | Thioether | Highly specific for sulfhydryl groups. |
| Glutaraldehyde | Aldehyde | Primary Amines | Schiff base (reduced to secondary amine) | Highly reactive but can lead to polymerization and is less specific.[3] |
Experimental Protocols
The following is a generalized protocol for protein cross-linking using an imidoester like this compound. The optimal conditions, including reagent concentration and incubation time, should be empirically determined for each specific system.
Protocol 1: Intermolecular Cross-Linking of Two Proteins
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 8.0).
-
This compound.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
DMSO (if the cross-linker is not readily soluble in the reaction buffer).
Procedure:
-
Protein Preparation: Prepare a solution containing both Protein A and Protein B at the desired concentration in the reaction buffer. A typical starting concentration is 1-5 mg/mL of total protein.
-
Cross-Linker Preparation: Immediately before use, dissolve this compound in the reaction buffer or a small amount of DMSO to the desired stock concentration.
-
Cross-Linking Reaction: Add the cross-linker solution to the protein mixture. A common starting point is a 10- to 50-fold molar excess of the cross-linker over the total protein concentration.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be necessary, but this also increases the risk of hydrolysis.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining or Western blotting to identify higher molecular weight species corresponding to the cross-linked complex.
Protocol 2: Intramolecular Cross-Linking to Study Protein Conformation
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., 20 mM HEPES, pH 8.0).
-
This compound.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
Procedure:
-
Protein Preparation: Prepare a dilute solution of the protein of interest (e.g., < 0.1 mg/mL) in the reaction buffer to favor intramolecular cross-linking over intermolecular cross-linking.
-
Cross-Linker Preparation: Prepare a fresh stock solution of this compound.
-
Cross-Linking Reaction: Add a high molar excess of the cross-linker (e.g., 100- to 1000-fold) to the protein solution.
-
Incubation: Incubate for a defined period, typically 30-60 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the quenching solution.
-
Analysis: Analyze the sample by SDS-PAGE to observe any shifts in mobility due to conformational changes or by mass spectrometry to identify the cross-linked residues.
Visualizing Workflows and Concepts
Diagrams are essential for understanding the experimental workflows and the underlying chemical principles.
Caption: General workflow for protein cross-linking using this compound.
References
A Head-to-Head Comparison of Cleavable Crosslinkers for Advanced Protein Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction studies, the choice of crosslinking chemistry is a critical decision point. This guide provides an objective comparison of modern cleavable crosslinkers with the traditional, non-cleavable reagent, diethyl malonimidate dihydrochloride (B599025). By examining their performance, supported by experimental data and detailed protocols, this guide aims to inform the selection of the most appropriate tool for your research needs.
The fundamental goal of using crosslinkers in protein analysis is to covalently capture interacting proteins, transforming transient associations into stable complexes that can be isolated and identified. While traditional non-cleavable crosslinkers like diethyl malonimidate dihydrochloride permanently link proteins, modern cleavable analogs offer a significant advantage: the ability to break the crosslink under specific conditions. This reversibility has revolutionized protein analysis, particularly in the field of crosslinking-mass spectrometry (XL-MS), by simplifying data analysis and enhancing the confident identification of cross-linked peptides.
At a Glance: Key Differences
| Feature | This compound (Non-Cleavable) | MS-Cleavable Crosslinkers (e.g., DSSO, DSBU) | Photocleavable Crosslinkers |
| Cleavage Method | None (Permanent Bond) | Collision-Induced Dissociation (CID) in a mass spectrometer | UV Light Exposure |
| Primary Application | General protein stabilization, SDS-PAGE analysis | Crosslinking-Mass Spectrometry (XL-MS) for protein interaction mapping and structural analysis | Spatially and temporally controlled crosslinking, capture of transient interactions |
| Advantages | Simple, inexpensive, forms stable amidine bonds | Simplifies MS data analysis, reduces false positives, enables identification of cross-linked peptides from complex mixtures[1][2][3] | High degree of control over the crosslinking reaction, can be triggered at specific times and locations[4][5] |
| Limitations | Complicates MS analysis of cross-linked peptides, can lead to complex spectra that are difficult to interpret | Can be more expensive than non-cleavable reagents, cleavage efficiency can vary | UV irradiation can potentially damage proteins, cleavage may not be 100% efficient[4] |
Performance Comparison: A Data-Driven Look
The choice of a crosslinker significantly impacts the outcome of an experiment, particularly in XL-MS studies where the number of identified cross-links is a key performance metric. While direct comparative studies between diethyl malonimidate and modern cleavable reagents are scarce, data from various publications highlight the advantages of cleavable chemistries.
| Crosslinker | Model System | Number of Unique Cross-links Identified | Reference |
| DSSO (MS-Cleavable) | Human cell lysate | 28,910 (across 4,084 proteins) | [6] |
| DSBU (MS-Cleavable) | Synthetic protein complex | 185 (at 1% FDR) | [7] |
| DSSO (MS-Cleavable) | Synthetic protein complex | 165 (at 1% FDR) | [7] |
| BS3 (Non-Cleavable) | E. coli lysate | Significantly fewer than DSSO in a comparative analysis | [8] |
Note: The number of identified cross-links can vary significantly based on the complexity of the sample, the specific experimental conditions, and the data analysis software used.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline typical experimental protocols for this compound and two common classes of cleavable crosslinkers.
Protocol 1: Protein Crosslinking with this compound
This protocol is a general guideline for using this non-cleavable imidoester crosslinker.
-
Buffer Preparation: Prepare a fresh solution of 0.2 M triethanolamine (B1662121) or borate (B1201080) buffer, pH 8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Crosslinking Reaction: Add the crosslinker solution to the protein solution. A typical starting point is a 20-fold molar excess of crosslinker to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Analysis: The cross-linked protein mixture is now ready for downstream analysis, such as SDS-PAGE.
Protocol 2: XL-MS using a Mass Spectrometry-Cleavable Crosslinker (DSSO)
This protocol is adapted for a typical XL-MS workflow.
-
Buffer Preparation: Prepare an amine-free buffer such as 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Protein Solution: Prepare the purified protein or protein complex in the reaction buffer at a concentration of 0.1-1 mg/mL.
-
Crosslinker Preparation: Prepare a fresh 25 mM stock solution of DSSO in anhydrous DMSO.
-
Crosslinking Reaction: Add the DSSO stock solution to the protein solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS:
-
Denature the cross-linked proteins with 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins with a protease such as trypsin.
-
-
Enrichment (Optional): Enrich for cross-linked peptides using size-exclusion chromatography (SEC).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an instrument capable of collision-induced dissociation (CID) for cleavage of the crosslinker.
-
Data Analysis: Use specialized software (e.g., XlinkX, MeroX) to identify the cross-linked peptides from the MS data.[9]
Protocol 3: Photocleavable Crosslinking
This protocol provides a general framework for using a photocleavable crosslinker.
-
Buffer and Protein Preparation: As described for the MS-cleavable crosslinker protocol, using an appropriate amine-free buffer.
-
Crosslinker Preparation: Prepare a stock solution of the photocleavable crosslinker in an appropriate solvent (e.g., DMSO), protected from light.
-
Crosslinking Reaction: Add the photocleavable crosslinker to the protein solution in the dark or under red light to prevent premature cleavage.
-
Incubation: Incubate the reaction mixture for the recommended time and temperature, protected from light.
-
Quenching: Quench the reaction as described in the previous protocols.
-
UV Cleavage: Expose the sample to UV light at the recommended wavelength (typically 350-365 nm) for a specified duration to cleave the crosslinker.
-
Analysis: Proceed with downstream analysis, such as mass spectrometry, to identify the previously cross-linked peptides.
Visualizing the Workflow and a Key Signaling Pathway
To further illustrate the application of these crosslinkers, the following diagrams, generated using the DOT language, depict a standard XL-MS experimental workflow and a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target of protein interaction studies.
Conclusion
The evolution from non-cleavable crosslinkers like this compound to modern cleavable analogs has significantly advanced the field of protein analysis. While diethyl malonimidate remains a simple and cost-effective option for basic protein stabilization, its utility in advanced applications such as XL-MS is limited by the complexity it introduces into data analysis.
For researchers aiming to elucidate protein-protein interactions and gain structural insights, particularly within complex biological systems, MS-cleavable crosslinkers like DSSO and DSBU offer a superior solution. Their ability to be cleaved within the mass spectrometer simplifies data analysis and increases the confidence in identified cross-links. Photocleavable crosslinkers provide an additional layer of control, enabling the study of dynamic interactions with high temporal and spatial resolution.
The selection of the optimal crosslinker will ultimately depend on the specific research question, the nature of the protein system under investigation, and the available analytical instrumentation. By understanding the distinct advantages and limitations of each class of crosslinker, researchers can make informed decisions to maximize the success of their protein analysis experiments.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of a photocleavable cross-linker and its application on tunable surface modification and protein photodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. MS Annika: A New Cross-Linking Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
Quantifying Protein Cross-Linking: A Comparative Guide to Diethyl Malonimidate Dihydrochloride and Other Reagents
For researchers, scientists, and drug development professionals seeking to understand and optimize protein cross-linking strategies, this guide provides a comparative overview of Diethyl malonimidate dihydrochloride (B599025) (DEM) and other common cross-linking agents. While direct quantitative data on the cross-linking efficiency of DEM remains limited in publicly available literature, this document outlines the established methodologies for quantifying cross-linking efficiency and provides a framework for comparing DEM to alternatives such as Dimethyl suberimidate (DMS), Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), and formaldehyde.
Introduction to Protein Cross-Linking
Chemical cross-linking is a powerful technique used to study protein-protein interactions, protein conformation, and to stabilize protein complexes. The efficiency of a cross-linking reaction is a critical parameter, influencing the yield of cross-linked products and the overall success of the experiment. Diethyl malonimidate dihydrochloride is a homobifunctional imidoester cross-linker that reacts primarily with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. Its relatively short spacer arm makes it suitable for probing close-proximity interactions.
Comparative Analysis of Cross-Linking Agents
A direct quantitative comparison of cross-linking efficiency between DEM and other reagents is challenging due to the lack of specific published data for DEM. However, a qualitative comparison based on their chemical properties and known applications can be made.
| Cross-linker | Chemical Class | Spacer Arm Length (Å) | Solubility | Cleavable | Primary Target | Key Characteristics |
| This compound (DEM) | Imidoester | ~3.7 | Water-soluble | No | Primary amines | Short spacer arm, amidine bond formation preserves positive charge. |
| Dimethyl suberimidate (DMS) | Imidoester | 11.0 | Water-soluble | No | Primary amines | Longer spacer arm than DEM, also forms amidine bonds.[1] |
| Bis(sulfosuccinimidyl) suberate (BS3) | NHS ester | 11.4 | Water-soluble | No | Primary amines | Forms stable amide bonds, less prone to hydrolysis than imidoesters. |
| Formaldehyde | Aldehyde | 0 | Cell-permeable | Yes (reversible) | Primary amines, thiols, hydroxyls, etc. | Zero-length cross-linker, broad reactivity, can be reversed by heat. |
Experimental Protocols for Quantifying Cross-Linking Efficiency
The efficiency of a cross-linking reaction can be quantified using several well-established biochemical and analytical techniques. The following are detailed protocols that can be adapted for evaluating the efficiency of this compound.
SDS-PAGE Analysis for Quantification
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize and quantify the extent of protein cross-linking. The formation of higher molecular weight bands corresponding to cross-linked dimers, trimers, and larger oligomers is a direct indicator of cross-linking efficiency.
Protocol:
-
Protein Preparation: Prepare the protein of interest at a known concentration (e.g., 1 mg/mL) in a suitable amine-free buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5).
-
Cross-linker Preparation: Prepare a fresh stock solution of this compound in the reaction buffer.
-
Cross-linking Reaction: Add the cross-linker to the protein solution at various molar excess ratios (e.g., 10:1, 25:1, 50:1, 100:1 cross-linker:protein). Incubate the reaction at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
SDS-PAGE: Mix the cross-linked samples with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel. Include an un-cross-linked protein sample as a control.
-
Staining and Densitometry: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain). Digitize the gel image and perform densitometric analysis on the protein bands. The cross-linking efficiency can be calculated as the percentage of the intensity of the cross-linked protein bands relative to the total protein intensity in each lane.
Mass Spectrometry for Detailed Analysis
Mass spectrometry (MS) offers a more detailed and precise method for identifying and quantifying cross-linked products. It can pinpoint the specific residues involved in the cross-link and provide a quantitative measure of the abundance of each cross-linked peptide.
Protocol:
-
Cross-linking and Quenching: Follow steps 1-4 of the SDS-PAGE protocol.
-
Protein Digestion: The cross-linked protein mixture is typically subjected to in-solution or in-gel digestion with a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is then used to identify the cross-linked peptides from the complex MS/MS data.
-
Quantification: Quantitative analysis can be performed using label-free methods or by incorporating stable isotopes. In label-free quantification, the peak intensity or spectral count of a cross-linked peptide is used to determine its relative abundance. Isotopic labeling strategies, such as using deuterated cross-linkers, allow for more accurate relative quantification between different experimental conditions.
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for quantifying cross-linking efficiency.
Conclusion
References
Safety Operating Guide
Proper Disposal of Diethyl Malonimidate Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Diethyl Malonimidate Dihydrochloride (B599025), ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide provides a detailed, step-by-step procedure for the safe handling and disposal of diethyl malonimidate dihydrochloride. The information herein is intended for researchers, scientists, and drug development professionals familiar with laboratory safety procedures. Always consult your institution's specific safety guidelines and local regulations before proceeding.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory when handling this compound.
| Hazard Information & PPE Specifications | |
| Hazard Classifications | Eye Irrit. 2 (H319), Skin Irrit. 2 (H315), STOT SE 3 (H335)[1][2] |
| Signal Word | Warning[1][2] |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Safety glasses with side shields or goggles (Conforming to EN166 or OSHA 29 CFR 1910.133) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Respiratory Protection | Dust mask type N95 (US) or equivalent[1][2] |
| Skin and Body Protection | Laboratory coat |
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.
-
Collection: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's and local regulations.
Do not flush the product or contaminated materials into surface water or the sanitary sewer system.
Step-by-Step Disposal Procedure
Unused or waste this compound must be treated as hazardous chemical waste. The following procedure outlines a method for the chemical neutralization of small quantities of this compound in a laboratory setting based on its reactivity as an imidoester. Imidoesters are known to be moisture-sensitive and undergo hydrolysis, a reaction that can be utilized for their deactivation.[3]
Experimental Protocol for Chemical Neutralization (Hydrolysis)
This protocol is designed for the neutralization of small quantities (typically less than 5 grams) of this compound.
Materials:
-
This compound waste
-
0.2 M Borate (B1201080) buffer (pH 8.0-9.0) or another suitable amine-free buffer such as phosphate (B84403) or carbonate buffer.[3][4]
-
Glacial acetic acid or a solution of Tris or glycine (B1666218) (e.g., 1 M) to quench the reaction.[3]
-
Appropriate glass container for the reaction (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Labeled hazardous waste container
Procedure:
-
Preparation: In a well-ventilated fume hood, place the this compound waste into a suitable glass container.
-
Hydrolysis: Slowly add the 0.2 M borate buffer (pH 8.0-9.0) to the waste material while stirring. A significant molar excess of the buffer should be used. The hydrolysis reaction of the imidoester groups will be initiated. Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.[3]
-
Quenching: To stop the reaction, add glacial acetic acid, or a quenching solution of Tris or glycine.[3] Monitor the pH of the solution to ensure it is near neutral (pH 6-8).
-
Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Final Disposal: The container with the neutralized waste should be sent to an approved waste disposal plant in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a secure research environment.
References
Personal protective equipment for handling Diethyl malonimidate dihydrochloride
FOR IMMEDIATE USE: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl malonimidate dihydrochloride (B599025). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Diethyl malonimidate dihydrochloride is classified as a combustible solid that causes skin and eye irritation and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.
Minimum Required PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[3][4] | Provides a barrier against skin contact. While specific permeation data for this compound is unavailable, nitrile and butyl rubber gloves generally offer good resistance to a range of chemicals.[3][4] Double gloving is recommended for enhanced protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Below is a workflow for selecting the appropriate PPE when handling this compound.
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of the compound and prevent accidental exposure or contamination.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames as it is a combustible solid.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Cleanup Protocol:
| Step | Action |
| 1. Evacuate | Immediately alert others in the vicinity and evacuate the immediate area of the spill. |
| 2. Ventilate | If it is safe to do so, increase ventilation in the area (e.g., open a fume hood sash). |
| 3. PPE | Don the appropriate PPE as outlined in Section 1. |
| 4. Containment | For a solid spill, gently cover the material with an absorbent material like vermiculite (B1170534) or sand to prevent it from becoming airborne. |
| 5. Collection | Carefully scoop the spilled material and absorbent into a labeled, sealable waste container. |
| 6. Decontamination | Clean the spill area with soap and water. Collect the cleaning materials for proper disposal. |
| 7. Waste Disposal | Dispose of the waste container and any contaminated materials as hazardous waste according to institutional and local regulations. |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow:
Disposal Guidelines:
-
Collect all waste material (including contaminated PPE, absorbent materials, and empty containers) in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
